5-Isopropyl-1,3,4-thiadiazol-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDJAZDRPCNHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257261 | |
| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-67-0 | |
| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84352-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Isopropyl-1,3,4-thiadiazol-2-ol
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 5-Isopropyl-1,3,4-thiadiazol-2-ol. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and data presentation.
Introduction
This compound is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. While this compound itself is not extensively characterized in the literature, it serves as a key intermediate in the synthesis of more widely studied analogues, such as 5-Isopropyl-1,3,4-thiadiazole-2-thiol.
This guide will delve into the known chemical properties, synthesis, and the biological context of this compound, providing a valuable resource for researchers working with 1,3,4-thiadiazole derivatives.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered 1,3,4-thiadiazole ring substituted with an isopropyl group at position 5 and a hydroxyl group at position 2.
Tautomerism: It is important to note that 2-hydroxy-1,3,4-thiadiazoles can exist in tautomeric equilibrium with their corresponding 1,3,4-thiadiazol-2(3H)-one form. The predominant tautomer can depend on the solvent and the solid-state packing.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
Specific experimental data for this compound is scarce in the literature. However, data for closely related analogues are available and can provide useful reference points.
| Property | 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 5-Isopropyl-1,3,4-thiadiazol-2-amine |
| CAS Number | 37663-52-8 | 27115-74-8[1] |
| Molecular Formula | C₅H₈N₂S₂ | C₅H₉N₃S[1] |
| Molecular Weight | 160.26 g/mol | 143.21 g/mol [1][2][3] |
| IUPAC Name | 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 5-propan-2-yl-1,3,4-thiadiazol-2-amine[3] |
| SMILES | CC(C)c1nnc(S)s1 | CC(C)C1=NN=C(S1)N[3] |
Synthesis and Experimental Protocols
This compound can be synthesized via a multi-step process, which can be further extended to produce its thiol analogue.
Caption: Synthesis pathway for this compound and its thiol analogue.
Synthesis of this compound
This protocol is based on the general synthesis of 2-hydroxy-1,3,4-thiadiazoles.
Step 1: Formation of the Thiosemicarbazone Intermediate
-
Dissolve thiosemicarbazide in a suitable solvent such as ethanol.
-
Slowly add isopropyl acyl chloride to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to drive the condensation reaction to completion.
-
The resulting thiosemicarbazone intermediate may precipitate out of the solution and can be isolated by filtration.
Step 2: Cyclodehydration to this compound
-
Suspend the dried thiosemicarbazone intermediate in a suitable solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux (typically 80-100°C) to facilitate the cyclodehydration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
The product can be isolated by extraction and purified by recrystallization or column chromatography.
Conversion to 5-Isopropyl-1,3,4-thiadiazole-2-thiol
The hydroxyl group of this compound can be converted to a thiol group using a thiolation agent.[4]
Experimental Protocol:
-
Charge a reaction vessel with this compound and a suitable solvent (e.g., pyridine or toluene).
-
Carefully add phosphorus pentasulfide (P₂S₅) to the mixture in portions, as the reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The product will precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the 1,3,4-thiadiazole core is a well-established pharmacophore. Derivatives have shown a broad range of biological activities.
-
Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.
-
Anticancer Activity: Certain compounds containing the 1,3,4-thiadiazole ring have demonstrated cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: This class of compounds has also been investigated for its potential to modulate inflammatory pathways.
The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors within cells.
Caption: General workflow for biological screening of novel 1,3,4-thiadiazole derivatives.
Conclusion
This compound is a valuable chemical intermediate in the synthesis of biologically active 1,3,4-thiadiazole derivatives. Although direct experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. The rich pharmacology of the 1,3,4-thiadiazole scaffold suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a foundational understanding for researchers to build upon in their exploration of this chemical space.
References
In-Depth Technical Guide: 5-Isopropyl-1,3,4-thiadiazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and key data for 5-Isopropyl-1,3,4-thiadiazol-2-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of organic synthesis and data from closely related analogues to provide a robust predictive and practical framework for researchers.
Core Molecular Data
The fundamental properties of this compound have been calculated based on its chemical structure. This compound is a derivative of the 1,3,4-thiadiazole heterocyclic system, which is a common scaffold in medicinal chemistry. It is important to note that this compound can exist in tautomeric forms, primarily as the -ol tautomer and the more stable keto tautomer, 5-isopropyl-1,3,4-thiadiazol-2(3H)-one. The properties listed below are for the overall molecular formula.
| Parameter | Value | Source |
| Molecular Formula | C₅H₈N₂OS | Calculated |
| Molecular Weight | 144.19 g/mol | Calculated |
| CAS Number | Not available | N/A |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the cyclization of a suitable thiosemicarbazide precursor. This is a well-established method for the formation of the 1,3,4-thiadiazole ring system.[1][2][3] The following protocol is a proposed synthetic route based on these established methodologies.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the cyclization of isobutyrylthiosemicarbazide.
Materials:
-
Thiosemicarbazide
-
Isobutyryl chloride
-
Pyridine
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Synthesis of N-isobutyrylthiosemicarbazide (Intermediate):
-
In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in a minimal amount of pyridine under cooling in an ice bath.
-
Slowly add isobutyryl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-isobutyrylthiosemicarbazide.
-
-
Cyclization to this compound:
-
To the purified N-isobutyrylthiosemicarbazide (1 equivalent) in a round-bottom flask, add concentrated sulfuric acid (5-10 equivalents) slowly while cooling in an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Logical and Experimental Workflows
The synthesis of this compound follows a logical progression from commercially available starting materials to the final heterocyclic product. The key transformation is the acid-catalyzed intramolecular cyclization and dehydration of the thiosemicarbazide intermediate.
Caption: Proposed synthetic workflow for this compound.
Biological and Chemical Context
The 1,3,4-thiadiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[4] The introduction of an isopropyl group at position 5 and a hydroxyl group at position 2 can influence the molecule's lipophilicity, solubility, and potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic properties. The thiol analogue, 5-isopropyl-1,3,4-thiadiazole-2-thiol, is noted as a building block in medicinal and materials chemistry.[5] This suggests that the title compound could also serve as a valuable intermediate for the synthesis of more complex molecules.
References
- 1. connectjournals.com [connectjournals.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. asianpubs.org [asianpubs.org]
- 5. 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 37663-52-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 5-isopropyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest in medicinal and materials chemistry. The synthesis is presented with a focus on core chemical transformations, experimental considerations, and data presentation.
Introduction
This compound is a substituted 1,3,4-thiadiazole, a class of heterocyclic compounds known for a wide range of biological activities. The synthesis of this particular derivative follows a well-established route for 1,3,4-thiadiazole ring formation, primarily involving the cyclization of a thiosemicarbazide precursor. This guide will detail the key steps, from starting materials to the final product, based on established chemical principles.
Core Synthesis Pathway
The most common and efficient synthesis of this compound proceeds through a two-step process:
-
Formation of 1-Isobutyrylthiosemicarbazide: This intermediate is synthesized by the acylation of thiosemicarbazide with an isobutyryl derivative, typically isobutyric acid or isobutyryl chloride.
-
Cyclization to this compound: The 1-isobutyrylthiosemicarbazide intermediate undergoes acid-catalyzed intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring. The product exists in tautomeric equilibrium with its 5-isopropyl-1,3,4-thiadiazol-2(3H)-one form.
The overall synthesis pathway is depicted below:
Experimental Protocols
While a specific protocol for this compound is not extensively detailed in the literature, the following methodologies are based on well-established procedures for the synthesis of analogous 1,3,4-thiadiazole derivatives.[1][2]
Synthesis of 1-Isobutyrylthiosemicarbazide (Intermediate)
Materials:
-
Isobutyric acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in the anhydrous solvent.
-
Slowly add an equimolar amount of isobutyric acid to the solution.
-
To this mixture, add the dehydrating agent (e.g., POCl₃ or PPA) dropwise under cooling in an ice bath to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the acylation.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water or a basic solution to precipitate the crude product and neutralize the acid.
-
The solid precipitate of 1-isobutyrylthiosemicarbazide is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis of this compound
Materials:
-
1-Isobutyrylthiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or another strong acid catalyst
-
Ethanol (as a solvent, optional)
Procedure:
-
The purified 1-isobutyrylthiosemicarbazide is carefully added to an excess of cold, concentrated sulfuric acid with stirring. The reaction is often exothermic and should be controlled by cooling.
-
The mixture is then heated, typically in a water bath, for a specific period to facilitate the cyclodehydration. The optimal temperature and reaction time would need to be determined empirically.
-
The reaction progress can be monitored by TLC.
-
After the cyclization is complete, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The acidic solution is then neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until the product precipitates.
-
The crude this compound is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried.
-
The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. It is important to note that specific values from the literature for this exact compound are limited; therefore, this table serves as a template for the characterization data that should be collected.
| Parameter | 1-Isobutyrylthiosemicarbazide | This compound |
| Molecular Formula | C₅H₁₁N₃OS | C₅H₈N₂OS |
| Molecular Weight | 161.23 g/mol | 144.20 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point (°C) | To be determined experimentally | To be determined experimentally |
| Yield (%) | Typically > 70% | Typically 60-80% |
| ¹H NMR (δ, ppm) | Signals for isopropyl protons, NH protons | Signals for isopropyl protons, NH proton |
| ¹³C NMR (δ, ppm) | Resonances for isopropyl carbons, C=O, C=S | Resonances for isopropyl carbons, C=N, C-O |
| IR (ν, cm⁻¹) | Bands for N-H, C=O, C=S stretching | Bands for N-H, C=N, C-O stretching |
| Mass Spec (m/z) | Expected molecular ion peak | Expected molecular ion peak |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.
Conclusion
The synthesis of this compound is readily achievable through the reliable and well-documented method of acylthiosemicarbazide formation followed by acid-catalyzed cyclization. This guide provides a comprehensive framework for researchers to approach this synthesis, outlining the necessary steps, expected data, and logical workflow. Further optimization of reaction conditions may be necessary to achieve high yields and purity, which is a standard practice in synthetic organic chemistry.
References
An In-depth Technical Guide to the Properties of 5-Isopropyl-1,3,4-thiadiazol-2-ol (CAS 84352-67-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of the heterocyclic compound 5-Isopropyl-1,3,4-thiadiazol-2-ol, identified by CAS number 84352-67-0. Due to the limited publicly available data specific to this compound, this guide also incorporates information from closely related 1,3,4-thiadiazole derivatives to infer potential characteristics and areas for future research. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes the available physicochemical data, proposes synthetic routes, and outlines potential experimental protocols for biological evaluation. Furthermore, it visualizes hypothetical experimental workflows and a generalized signaling pathway relevant to this class of compounds.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, its basic properties have been identified. The compound belongs to the 5-membered heterocycle family, specifically the 1,3,4-thiadiazoles.
| Property | Value | Source |
| CAS Number | 84352-67-0 | N/A |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C5H8N2OS | [1] |
| Molecular Weight | 144.19 g/mol | [1] |
| Purity | Typically available at ≥95.0% | [2][3] |
Note: Further characterization is required to determine experimental values for properties such as melting point, boiling point, solubility, and pKa.
Synthesis and Characterization
A definitive, published synthetic protocol for this compound was not found in the reviewed literature. However, general methods for the synthesis of 5-substituted-1,3,4-thiadiazol-2-ol and related thiol derivatives are well-established. A plausible synthetic approach is outlined below.
Proposed Synthetic Pathway
A common method for synthesizing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.
Caption: Proposed synthesis of this compound.
Experimental Protocol for Synthesis (Hypothetical)
-
Preparation of Reactants: In a round-bottom flask, dissolve isobutyric acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol.
-
Cyclization: Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) dropwise to the cooled reaction mixture.
-
Reflux: Heat the mixture under reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet) and the hydroxyl proton. |
| ¹³C NMR | Resonances for the isopropyl carbons and the carbons of the thiadiazole ring. |
| FT-IR | Characteristic peaks for O-H stretching, C=N stretching, and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (144.19 m/z). |
Potential Biological Activities and Experimental Evaluation
Derivatives of 1,3,4-thiadiazole have been extensively studied for a variety of biological activities. It is plausible that this compound may exhibit similar properties.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is unknown. However, based on the activities of related compounds, several signaling pathways could be implicated in its potential anticancer effects. For instance, some 1,3,4-thiadiazole derivatives have been shown to interfere with key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Generalized signaling pathway for 1,3,4-thiadiazoles.
Conclusion and Future Directions
This compound is a compound with limited available data. However, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests it may be a valuable candidate for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound using modern analytical techniques.
-
Broad Biological Screening: Evaluating its activity against a wide range of biological targets, including various bacterial and fungal strains, and a panel of cancer cell lines.
-
Mechanism of Action Studies: If significant biological activity is observed, elucidating the underlying mechanism of action and identifying the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and provides a roadmap for future studies.
References
Physicochemical Properties of 5-isopropyl-1,3,4-thiadiazol-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents onto the thiadiazole ring allows for the fine-tuning of its physicochemical and biological characteristics. This technical guide focuses on 5-isopropyl-1,3,4-thiadiazol-2-ol, a derivative with potential for further exploration in drug discovery. Due to the limited availability of direct experimental data for this specific analogue, this document provides a comprehensive overview based on established knowledge of related 1,3,4-thiadiazole derivatives, predicted properties, and standardized experimental methodologies.
Of particular note is the potential for tautomerism in 2-hydroxy-1,3,4-thiadiazoles. The molecule can exist in equilibrium between the -ol (enolic) form and a keto (thiadiazolin-2-one) form. This equilibrium can be influenced by the solvent and solid-state packing, which in turn affects the compound's properties and biological interactions.
Physicochemical Properties
| Property | Predicted Value for this compound | Experimental Value for 5-isopropyl-1,3,4-thiadiazole-2-thiol[1] | Experimental Value for 5-isopropyl-1,3,4-thiadiazol-2-amine |
| IUPAC Name | This compound | 5-isopropyl-1,3,4-thiadiazole-2-thiol | 5-isopropyl-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₅H₈N₂OS | C₅H₈N₂S₂ | C₅H₉N₃S |
| Molecular Weight ( g/mol ) | 144.19 | 160.26 | 143.21 |
| CAS Number | Not available | 37663-52-8 | 27115-74-8 |
| Predicted pKa | ~ 6.5 - 7.5 (acidic, enolic OH) | Not available | Not available |
| Predicted LogP | ~ 1.0 - 1.5 | Not available | Not available |
| Predicted Solubility | Moderately soluble in polar organic solvents, low in water | Unconfirmed solubility, moderate lipophilicity[1] | Not available |
| Appearance | Predicted to be a crystalline solid | Crystalline solid | Not available |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from established methods for related 1,3,4-thiadiazole derivatives.
Synthesis of this compound
This protocol is based on the cyclization of a thiosemicarbazide precursor.
Materials:
-
Isobutyryl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or a similar dehydrating agent
-
Pyridine or other suitable base
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Synthesis of N-isobutyrylthiosemicarbazide:
-
Dissolve thiosemicarbazide in a suitable solvent like pyridine or DCM with a base.
-
Cool the solution in an ice bath.
-
Slowly add isobutyryl chloride dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isobutyrylthiosemicarbazide.
-
-
Cyclization to this compound:
-
To the crude N-isobutyrylthiosemicarbazide, add a dehydrating agent like phosphorus oxychloride slowly at 0 °C.
-
Heat the mixture under reflux for a specified time, monitoring the reaction by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show a septet for the isopropyl CH proton and a doublet for the two methyl groups. The position of the OH proton signal will be solvent-dependent and may be broad.
-
¹³C NMR: The spectrum should show signals for the two carbons of the thiadiazole ring, with the carbon attached to the oxygen being more deshielded. Signals for the isopropyl group carbons will also be present.
2. Infrared (IR) Spectroscopy:
-
Acquire the spectrum using a KBr pellet or as a thin film.
-
Look for a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch.
-
Characteristic C=N and C-S stretching vibrations of the thiadiazole ring are expected in the 1600-1650 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.
-
If the keto tautomer is present, a C=O stretch will be observed around 1680-1720 cm⁻¹.
3. Mass Spectrometry (MS):
-
Use a suitable ionization technique (e.g., ESI or EI).
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
-
Analyze the fragmentation pattern to confirm the structure.
Visualizations
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Potential Signaling Pathway
The 1,3,4-thiadiazole scaffold is known to be a part of molecules that can inhibit various protein kinases. For instance, some thiadiazole derivatives have been shown to inhibit the Akt signaling pathway, which is crucial in cancer cell survival and proliferation. The following diagram illustrates a hypothetical mechanism by which a 1,3,4-thiadiazole derivative could interfere with this pathway.
Caption: Hypothetical inhibition of the Akt signaling pathway.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and potential biological evaluation. The provided protocols are based on well-established chemical principles for this class of compounds. The potential for this molecule to interact with key cellular signaling pathways, such as the Akt pathway, underscores its relevance for further investigation in drug discovery and development. Future studies should focus on obtaining empirical data to validate the predicted properties and explore the full therapeutic potential of this and related 1,3,4-thiadiazole derivatives.
References
The Multifaceted Biological Activities of 1,3,4-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, consistently featuring in a diverse array of biologically active compounds. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents.
Anticancer Activity: Targeting Key Signaling Pathways
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis.[2] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
Inhibition of Receptor Tyrosine Kinases: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[3][4] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer drug development. Several 1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of EGFR.[5] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/RAF/MAPK pathways, which ultimately promote cell survival and proliferation.[3][4] 1,3,4-thiadiazole-based inhibitors can block this signaling cascade, leading to cell cycle arrest and apoptosis.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer.[6][7][8] This pathway regulates a multitude of cellular processes, including cell growth, survival, and metabolism. 1,3,4-Thiadiazole derivatives can exert their anticancer effects by inhibiting key components of this pathway, such as PI3K itself or the downstream kinase Akt.[9][10] Inhibition of the PI3K/Akt pathway can induce apoptosis and sensitize cancer cells to other therapeutic agents.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of 1,3,4-thiadiazole derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | MCF-7 (Breast) | 49.6 | [11] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [11] |
| ST8 | MCF-7 (Breast) | 56.4 | [11] |
| Derivative 55-57 | MCF-7 (Breast) | 1.01–2.04 | [1] |
| Compound 77 | HepG-2 (Liver) | 84.9 ± 5.9 | [1] |
| Compound 77 | MCF-7 (Breast) | 63.2 ± 2.9 | [1] |
| Imidazothiadiazole 43c | Hs27 (Normal) | 31.45 | [5] |
| Imidazothiadiazole 43d | Normal Cells | 2.36 | [5] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [5] |
| Compound 22d | HCT-116 (Colon) | 10.3 | [5] |
| Compound 8a | Various Cancer Cell Lines | 1.62–4.61 | [5] |
Antimicrobial Activity: A Broad Spectrum of Action
1,3,4-Thiadiazole derivatives exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[12][13] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The Kirby-Bauer disk diffusion method is also frequently used for preliminary screening.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 14a | Bacillus polymyxa | 2.5 | [12] |
| Unnamed Derivative | Staphylococcus epidermidis | 31.25 | [12] |
| Unnamed Derivative | Micrococcus luteus | 15.63 | [12] |
| Compound 37 & 38 | Bacillus subtilis | 1000 | [12] |
| Compound 38 | Escherichia coli | 1000 | [12] |
| Ciprofloxacin (Standard) | Bacillus subtilis / Escherichia coli | 25 | [12] |
| Naphthofuran Derivative 14a, 14b | Pseudomonas aeruginosa | 0.2 | [14] |
| Naphthofuran Derivative 14a, 14b | Bacillus subtilis | 0.2 | [14] |
| 1,3,4-oxadiazole-1,3,4-thiadiazole 50a-c | Candida strains | 0.78–3.12 | [14] |
Experimental Protocols
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Thiosemicarbazide
A common and efficient method for the synthesis of the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides with various reagents.[15][16]
General Procedure:
-
A mixture of a carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
A dehydrating/cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added cautiously to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically 1-4 hours).
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-thiadiazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the 1,3,4-thiadiazole derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion
The 1,3,4-thiadiazole nucleus continues to be a highly privileged scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive target for further investigation. The data and protocols presented in this guide highlight the significant potential of 1,3,4-thiadiazoles in the fields of oncology and infectious diseases. Future research efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.sites.sbq.org.br [static.sites.sbq.org.br]
Spectroscopic data for 5-isopropyl-1,3,4-thiadiazol-2-ol
An In-depth Technical Guide to the Spectroscopic Data of 5-isopropyl-1,3,4-thiadiazol-2-ol
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the tautomeric nature of this compound, spectroscopic data may also reflect the presence of its thiol form, 5-isopropyl-1,3,4-thiadiazole-2-thiol. This document summarizes the available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a general workflow for its synthesis and analysis.
Spectroscopic Data
The spectroscopic data for this compound and its tautomer are crucial for its identification and characterization. The following tables summarize the expected and reported spectroscopic features based on data from analogous compounds and general principles of spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H-NMR | |||
| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | The methine proton of the isopropyl group. |
| -CH(CH₃)₂ | 1.2 - 1.5 | Doublet | The two methyl groups of the isopropyl substituent. |
| -OH / -SH | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. This signal may exchange with D₂O. |
| ¹³C-NMR | |||
| C2 (C-OH/C=S) | 160 - 180 | - | The carbon of the thiadiazole ring bearing the hydroxyl or thiol group. Thione form (C=S) will be more downfield. |
| C5 (C-isopropyl) | 150 - 170 | - | The carbon of the thiadiazole ring attached to the isopropyl group. |
| -CH(CH₃)₂ | 30 - 40 | - | The methine carbon of the isopropyl group. |
| -CH(CH₃)₂ | 20 - 25 | - | The methyl carbons of the isopropyl group. |
Note: NMR data is predicted based on the analysis of similar 1,3,4-thiadiazole derivatives. The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Broad | Present in the -ol tautomer. |
| N-H Stretch | 3100 - 3500 | Medium | May be present in the thiol tautomer due to tautomerization involving the ring nitrogen. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | From the isopropyl group. |
| C=N Stretch | 1600 - 1650 | Medium-Strong | Characteristic of the thiadiazole ring. |
| C=S Stretch | 1050 - 1250 | Medium-Strong | Indicative of the thione tautomer. |
| C-O Stretch | 1200 - 1300 | Strong | Present in the -ol tautomer. |
Note: The presence and relative intensities of O-H, N-H, and C=S bands can provide insight into the predominant tautomeric form in the sample.[2][3]
Table 3: Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 144.04 | Molecular ion for C₅H₈N₂OS. |
| [M+H]⁺ | 145.05 | Protonated molecular ion, common in ESI and CI. |
| Fragmentation | Various | Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the thiadiazole ring. |
Note: The molecular weight of this compound is 144.19 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.[5]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often suitable for heterocyclic compounds which may have limited solubility in other solvents.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H-NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Two-Dimensional (2D) NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[6]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups as listed in Table 2.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound and to study its fragmentation pattern.
Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatography system (LC-MS) or with a direct infusion source, using an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation (for LC-MS with ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
Data Acquisition (ESI):
-
The sample solution is introduced into the ESI source where it is nebulized and ionized.
-
Mass spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed.[7] This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Data Analysis:
-
The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight.
-
High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition by measuring the m/z to several decimal places.[5]
-
The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.
Workflow and Pathway Visualizations
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 5-substituted-1,3,4-thiadiazol-2-ol derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 5-isopropyl-1,3,4-thiadiazol-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-isopropyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties, particularly solubility, is paramount for the successful development of any potential therapeutic agent. Solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
This technical guide provides an overview of the predicted solubility of this compound and outlines general experimental protocols for its determination. Due to a lack of publicly available experimental data for this specific molecule, this guide also discusses the solubility of structurally related 1,3,4-thiadiazole derivatives to provide a comparative context.
Predicted Physicochemical Properties and Solubility
Computational models provide initial estimates of a compound's physicochemical properties, which are valuable in the early stages of research. The predicted properties for this compound are summarized below.
| Property | Predicted Value | Source |
| Molecular Weight | 144.2 g/mol | ChemSpider |
| pKa (acidic) | 5.35 | ChemAxon |
| LogP | 1.3 | ChemAxon |
| Water Solubility | 1.86 g/L | US EPA EPI Suite |
Note: These values are computationally predicted and require experimental verification.
General Experimental Protocols for Solubility Determination
Precise and reproducible experimental methods are crucial for determining the solubility of a compound. The following are standard protocols applicable to a compound like this compound.
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation: A supersaturated solution of the test compound is prepared by adding an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, water, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Standard Curve: A standard curve of the compound at known concentrations is prepared in the same solvent to ensure accurate quantification.
Caption: Workflow for Thermodynamic Solubility Assay.
This method is often used in early drug discovery for rapid screening of a large number of compounds. It measures the solubility of a compound precipitating out of a solution.
Methodology:
-
Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).
-
Dilution: A small aliquot of the stock solution is added to the aqueous buffer of interest (e.g., PBS).
-
Incubation: The solution is incubated for a short period (e.g., 1-2 hours) at a specific temperature.
-
Precipitate Removal: Any precipitate formed is removed by filtration.
-
Quantification: The concentration of the compound remaining in the solution is quantified, typically by HPLC-UV or LC-MS/MS.
Biological Context: Relevance of 1,3,4-Thiadiazoles
While specific signaling pathways for this compound are not yet elucidated, the broader class of 2,5-disubstituted 1,3,4-thiadiazoles has been investigated for various biological activities. For instance, some derivatives have been shown to act as inhibitors of enzymes such as carbonic anhydrase or kinases, which are implicated in various diseases. The potential interaction of such a compound with a generic kinase signaling pathway is illustrated below.
Caption: Potential Interaction with a Kinase Pathway.
Conclusion
The solubility of this compound is a critical parameter that requires experimental determination for its advancement in any research and development pipeline. While computational predictions offer a preliminary insight, rigorous experimental validation using established protocols such as the shake-flask method is essential. Further investigation into the biological activities of this compound will help to elucidate its specific molecular targets and signaling pathways, paving the way for potential therapeutic applications. The methodologies and comparative context provided in this guide aim to support researchers in these endeavors.
Tautomeric Forms of 5-isopropyl-1,3,4-thiadiazol-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric forms of 5-isopropyl-1,3,4-thiadiazol-2-ol. The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry, and understanding its tautomeric behavior is paramount for drug design, synthesis, and biological activity assessment. This document details the structural aspects of the predominant tautomers, explores the influence of environmental factors on the tautomeric equilibrium, outlines key experimental protocols for their characterization, and presents available quantitative data from analogous compounds to inform research and development efforts.
Introduction to Tautomerism in 5-substituted-1,3,4-thiadiazol-2-ols
This compound is a heterocyclic compound that can exist in two primary tautomeric forms: the enol form (this compound) and the more stable keto or thione form (5-isopropyl-1,3,4-thiadiazole-2(3H)-thione). The equilibrium between these two forms is dynamic and can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituent at the 5-position. In the solid state and in many solutions, the thione form is generally considered to be the predominant tautomer for 2-hydroxy-1,3,4-thiadiazole derivatives.
The ability of the compound to exist in different tautomeric forms has significant implications for its biological activity, as the different forms may exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and molecular geometry, which in turn affect their interaction with biological targets.
The Tautomeric Equilibrium
The equilibrium between the enol and thione forms is a prototropic tautomerism, involving the migration of a proton and the shifting of a double bond.
Caption: Tautomeric equilibrium between the enol and thione forms.
Experimental Protocols for Tautomer Characterization
The study of tautomerism in 5-substituted-1,3,4-thiadiazol-2-ols relies on a combination of spectroscopic and computational methods.
Spectroscopic Methods
3.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. The enol and thione forms typically exhibit distinct absorption maxima. By recording spectra in solvents of varying polarity, the shift in equilibrium can be observed. Generally, the keto form is favored in nonpolar solvents, while the enol form may be more prevalent in polar solvents.[1][2]
-
Protocol:
-
Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, dichloromethane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analyze the spectra for the appearance and disappearance of bands corresponding to the different tautomers.
-
The relative intensities of the absorption bands can be used to estimate the ratio of the tautomers in each solvent.
-
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The C=O stretching vibration of the thione form and the O-H and C=N stretching vibrations of the enol form give rise to characteristic absorption bands.
-
Protocol:
-
Acquire the IR spectrum of the solid compound (e.g., using a KBr pellet or ATR).
-
Acquire IR spectra of the compound in solution using a suitable solvent and cell.
-
Identify the characteristic absorption bands for the C=S (thione), C=O (if keto tautomer is considered), N-H, and O-H stretching vibrations. The presence and relative intensity of these bands indicate the predominant tautomeric form.
-
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of the tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are particularly informative.
-
Protocol:
-
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, look for the presence of a broad signal for the N-H proton of the thione form or a sharper signal for the O-H proton of the enol form.
-
In the ¹³C NMR spectrum, the chemical shift of the C2 carbon is a key indicator: a signal in the region of ~180-200 ppm is characteristic of a C=S (thione) carbon, whereas a signal further upfield would be expected for a C-O carbon in the enol form.
-
Computational Methods
Density Functional Theory (DFT) calculations are frequently employed to complement experimental data. These calculations can predict the relative stabilities of the tautomers in the gas phase and in different solvents, as well as their theoretical spectroscopic properties (IR frequencies, NMR chemical shifts).
-
Protocol:
-
Build the 3D structures of both the enol and thione tautomers.
-
Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Calculate the relative electronic energies of the optimized structures to determine the more stable tautomer.
-
Simulate the IR and NMR spectra for each tautomer and compare them with the experimental data.
-
Quantitative Data on Tautomeric Equilibrium
Table 1: Solvent Effects on the Tautomeric Equilibrium of Analogous 1,3,4-Thiadiazole Derivatives
| Solvent | Polarity (Dielectric Constant) | Predominant Tautomer (Observed in Analogs) | Reference |
| Chloroform | 4.81 | Keto (Thione) | [1][2] |
| Dichloromethane | 8.93 | Keto (Thione) | [1][2] |
| Acetonitrile | 37.5 | Both forms may be present | [1][2] |
| Ethanol | 24.5 | Enol | [1][2] |
| DMSO | 46.7 | Enol | [1][2] |
Note: The data presented is generalized from studies on similar 1,3,4-thiadiazole structures and serves as a predictive guide.
Table 2: Characteristic Spectroscopic Data for Tautomeric Forms of 5-Substituted-1,3,4-thiadiazol-2-ols
| Spectroscopic Technique | Thione (Keto) Form | Enol (Thiol) Form |
| IR (cm⁻¹) | ~1650-1700 (C=O), ~3100-3300 (N-H) | ~3200-3600 (O-H, broad), ~1600-1650 (C=N) |
| ¹³C NMR (ppm) | ~180-200 (C=S) | ~150-160 (C-O) |
| ¹H NMR (ppm) | ~10-14 (N-H, broad) | ~8-12 (O-H) |
Logical Workflow for Tautomer Investigation
The following diagram illustrates a typical workflow for the comprehensive investigation of tautomerism in a novel 5-substituted-1,3,4-thiadiazol-2-ol.
Caption: Experimental and computational workflow for tautomer analysis.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with the thione form generally being the more stable tautomer. The equilibrium between the enol and thione forms is dynamic and highly sensitive to the surrounding environment, particularly the polarity of the solvent. A multi-faceted approach, combining spectroscopic techniques such as UV-Vis, IR, and NMR with computational methods, is essential for the comprehensive characterization of these tautomers. For drug development professionals, a thorough understanding of this tautomeric behavior is indispensable for predicting and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates based on the 1,3,4-thiadiazole scaffold. Further research to obtain specific quantitative data for the 5-isopropyl derivative is warranted to build upon the foundational knowledge of this important class of heterocyclic compounds.
References
The Obscure Precursor: An In-depth Technical Guide to the Discovery and History of 5-Isopropyl-1,3,4-thiadiazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this important class of heterocyclic compounds, 5-Isopropyl-1,3,4-thiadiazol-2-ol represents a key, albeit less-studied, intermediate. Its significance lies primarily in its role as a precursor to the more extensively investigated 2-thiol and 2-amino analogues. This technical guide delves into the discovery and history of this compound, navigating the landscape of its synthesis, tautomeric nature, and the broader biological context of 2-hydroxy-1,3,4-thiadiazoles. Due to the limited direct research on this specific "-ol" derivative, this paper also draws upon data from closely related analogues to provide a comprehensive overview.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of synthetic methodologies for the 1,3,4-thiadiazole ring system. While a specific date for the initial synthesis of the 5-isopropyl derivative is not well-documented in prominent literature, the general synthesis of 2-hydroxy-1,3,4-thiadiazoles can be traced back to early explorations of heterocyclic chemistry.
The primary route to the 1,3,4-thiadiazole core often involves the cyclization of thiosemicarbazide or its derivatives with a variety of reagents.[4] The "-ol" or its tautomeric "-one" form typically arises from the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative, followed by hydrolysis or a similar transformation of an initial product, such as a 2-amino-1,3,4-thiadiazole.
Much of the historical and ongoing research has focused on the 2-thiol and 2-amino derivatives due to their versatile reactivity and pronounced biological activities. The 2-hydroxy derivatives are often synthesized as intermediates and are subsequently converted to these more stable or more active forms.
Tautomerism: The Hydroxy-Keto Equilibrium
A critical aspect of this compound is its existence in a tautomeric equilibrium with 5-Isopropyl-1,3,4-thiadiazol-2(3H)-one. This keto-enol tautomerism is a common feature of 2-hydroxy substituted five-membered heterocyclic rings. The equilibrium between the aromatic alcohol (-ol) form and the non-aromatic ketone (-one) form is influenced by factors such as the solvent, temperature, and the nature of the substituent at the 5-position.
Solid-state and solution-phase studies on analogous 2-hydroxy-1,3,4-thiadiazoles often indicate a predominance of the keto (thione) tautomer.[5][6]
Tautomeric equilibrium between the -ol and -one forms.
Synthesis and Experimental Protocols
General Synthetic Workflow
General synthetic workflow for this compound.
Experimental Protocol: General Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles
A widely applicable method for the synthesis of the 2-amino intermediate is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[7]
Materials:
-
Carboxylic acid (e.g., Isobutyric acid for the isopropyl derivative) (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (as catalyst and dehydrating agent)
-
Ice
-
Ammonia solution or sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the carboxylic acid and thiosemicarbazide is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise with stirring, maintaining the low temperature.
-
After the addition is complete, the mixture is refluxed for a specified time (typically 1-2 hours).
-
The reaction mixture is then cooled and carefully poured onto crushed ice.
-
The resulting solution is neutralized with an ammonia or sodium hydroxide solution to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the pure 2-amino-5-alkyl-1,3,4-thiadiazole.
Experimental Protocol: General Conversion of 2-Amino to 2-Hydroxy-1,3,4-thiadiazoles
The conversion of the 2-amino group to a hydroxyl group is a standard transformation in aromatic chemistry.[8]
Materials:
-
2-Amino-5-alkyl-1,3,4-thiadiazole (1 equivalent)
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂) (1-1.2 equivalents)
-
Water
Procedure:
-
The 2-amino-5-alkyl-1,3,4-thiadiazole is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for a period of time (e.g., 30 minutes) to ensure complete diazotization.
-
The solution containing the diazonium salt is then slowly added to boiling water, leading to the evolution of nitrogen gas and the formation of the 2-hydroxy derivative.
-
After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-5-alkyl-1,3,4-thiadiazole. Further purification can be achieved by chromatography or recrystallization.
Quantitative Data
Specific quantitative data for this compound is scarce in the literature. However, data for related 2,5-disubstituted-1,3,4-thiadiazole derivatives can provide an indication of expected properties.
Table 1: General Physicochemical and Spectroscopic Data for 2,5-Disubstituted-1,3,4-thiadiazoles
| Property | Typical Value/Range | Method of Determination |
| Melting Point (°C) | 150 - 250 | Capillary Melting Point Apparatus |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.0 - 8.5 | ¹H Nuclear Magnetic Resonance |
| Alkyl Protons | 1.0 - 4.0 | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 120 - 150 | ¹³C Nuclear Magnetic Resonance |
| Thiadiazole C2 | 160 - 170 | ¹³C Nuclear Magnetic Resonance |
| Thiadiazole C5 | 150 - 160 | ¹³C Nuclear Magnetic Resonance |
| IR (cm⁻¹) | ||
| C=N stretch | 1600 - 1650 | Infrared Spectroscopy |
| C-S stretch | 600 - 800 | Infrared Spectroscopy |
| O-H stretch (for -ol) | 3200 - 3600 (broad) | Infrared Spectroscopy |
| C=O stretch (for -one) | 1680 - 1720 | Infrared Spectroscopy |
Note: These are general ranges and the exact values for this compound would require experimental determination.
Biological Activities of 1,3,4-Thiadiazole Derivatives
While direct biological studies on this compound are not widely reported, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore. Derivatives have shown a remarkable range of biological activities.[2][9]
-
Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[10][11]
-
Anticancer Activity: The thiadiazole ring is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[7]
-
Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory effects.[12]
-
Antitubercular Activity: The 1,3,4-thiadiazole scaffold has been explored for the development of new antitubercular agents.[13]
The biological activity is highly dependent on the nature and position of the substituents on the thiadiazole ring. The presence of an isopropyl group at the 5-position and a hydroxyl group at the 2-position would confer specific lipophilicity and hydrogen bonding capabilities that could influence its interaction with biological targets.
Conclusion and Future Directions
This compound remains a relatively obscure member of the vast 1,3,4-thiadiazole family. Its primary significance in the current body of scientific literature is as a synthetic intermediate for more extensively studied thiol and amino derivatives. The historical context of its discovery is embedded in the broader development of synthetic routes to the 1,3,4-thiadiazole ring system.
A key chemical feature of this compound is its tautomeric equilibrium with the corresponding 2-one form, a characteristic that governs its reactivity and potential biological interactions. While detailed experimental protocols and quantitative data for this specific molecule are lacking, established synthetic methodologies for analogous compounds provide a clear pathway for its preparation and characterization.
The broad and potent biological activities of the 1,3,4-thiadiazole class of compounds suggest that this compound could possess interesting pharmacological properties. Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: A detailed and optimized synthesis of this compound, along with comprehensive spectroscopic and physicochemical characterization, is needed to establish a solid foundation for further studies.
-
Investigation of Tautomerism: Quantitative studies on the keto-enol tautomerism in different solvents and states would provide valuable insights into its chemical behavior.
-
Biological Screening: A thorough evaluation of the biological activities of this compound, including antimicrobial, anticancer, and anti-inflammatory assays, is warranted.
-
Derivative Synthesis: The hydroxyl group offers a reactive handle for the synthesis of novel derivatives, which could lead to the discovery of new bioactive compounds.
References
- 1. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide () for sale [vulcanchem.com]
- 2. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 12. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide delves into the core structure-activity relationships (SAR) of thiadiazole compounds, providing a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rational design of novel and potent thiadiazole-based therapeutic agents.
Anticancer Activity of Thiadiazole Derivatives
Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Structure-Activity Relationship (SAR) Data for Anticancer Thiadiazoles
The following table summarizes the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives, highlighting the influence of various substituents on their cytotoxic potency.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Ciprofloxacin | H | MCF-7 (Breast) | 3.26 | [1] |
| 1h | Ciprofloxacin | 4-Fluorobenzyl | SKOV-3 (Ovarian) | 3.58 | [1] |
| 1i | Ciprofloxacin | 4-Bromobenzyl | A549 (Lung) | 2.79 | [1] |
| 2 | N-(5-Nitrothiazol-2-yl)acetamido | 4-(Trifluoromethyl)phenylamino | K562 (Leukemia) | 7.4 | [2] |
| 6g | Pyrazole moiety | Phenyl | A549 (Lung) | 1.537 ± 0.097 | [3][4] |
| ST10 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [5] |
| ST10 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 | [5] |
| Compound 1 | Spiro-acenaphthylene carboxamide | 4-Sulfamoylphenyl | RXF393 (Renal) | 7.01 ± 0.39 | [6] |
Key Signaling Pathways Targeted by Anticancer Thiadiazoles
Many anticancer thiadiazole derivatives exert their effect by inhibiting critical protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the Bcr-Abl tyrosine kinase.
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and migration. Aberrant activation of this pathway is a hallmark of many cancers. Certain thiadiazole derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling.
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML). Thiadiazole derivatives have been developed as potent inhibitors of Bcr-Abl, offering a therapeutic strategy for CML.[2][7][8]
Antimicrobial Activity of Thiadiazole Derivatives
Thiadiazole-containing compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi. The SAR studies in this area focus on optimizing the substitution pattern on the thiadiazole ring to enhance potency and spectrum of activity.
Quantitative Structure-Activity Relationship (SAR) Data for Antimicrobial Thiadiazoles
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiadiazole derivatives against various microbial strains.
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 9b | Varies | Varies | Aspergillus fumigatus | 0.9 | [9] |
| 9b | Varies | Varies | Geotrichum candidum | 0.08 | [9] |
| 9b | Varies | Varies | Staphylococcus aureus | 1.95 | [9] |
| 23p | 4-Methoxyphenyl | 4-Bromophenylamino | Staphylococcus epidermidis | 31.25 | [10] |
| 23p | 4-Methoxyphenyl | 4-Bromophenylamino | Micrococcus luteus | 15.63 | [10] |
| 14a | Tetranorlabdane moiety | NH2 | Bacillus polymyxa | 2.5 | [10] |
| 21b | Gallic acid amide | 4-Fluorophenyl | Vibrio harveyi | 31.3 | [10] |
| Compound 3 | Varies | Varies | E. coli | 0.23-0.70 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiadiazole derivatives, representative of the procedures cited in this guide.
General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[12] The following workflow illustrates a typical synthetic route.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-ol from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-isopropyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the acylation of thiosemicarbazide with isobutyryl chloride to form an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous medicinally important molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]
Introduction
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Derivatives of this scaffold are of significant interest due to their diverse pharmacological activities.[1][2][3][4] The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a key focus in medicinal chemistry research. A common and effective method for the synthesis of these compounds is through the cyclization of thiosemicarbazide derivatives.[5] This protocol details the synthesis of this compound, a potentially bioactive molecule, from readily available starting materials. It is important to note that 2-hydroxy-1,3,4-thiadiazoles can exist in a tautomeric equilibrium with their corresponding 1,3,4-thiadiazole-2(3H)-thione form. The thione form is often thermodynamically more stable.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and characteristics of similar 1,3,4-thiadiazole syntheses.
| Parameter | Expected Value |
| Molecular Formula | C₅H₈N₂OS |
| Molecular Weight | 144.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-140 °C (decomposed) |
| Yield (Overall) | 60-75% |
| Purity (by HPLC) | >95% |
| Key IR Peaks (cm⁻¹) | ~3400 (O-H), ~1620 (C=N), ~1250 (C-O) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.2 (d, 6H), ~3.0 (sept, 1H), ~11.5 (s, 1H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~22, ~30, ~155, ~165 |
| Mass Spectrum (m/z) | [M+H]⁺ = 145.04 |
Experimental Protocols
Materials and Reagents:
-
Thiosemicarbazide (99%)
-
Isobutyryl chloride (98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (99.8%)
-
Concentrated Sulfuric Acid (95-98%)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Anhydrous Sodium Sulfate
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H and ¹³C)
-
FT-IR Spectrometer
-
Mass Spectrometer
Protocol 1: Synthesis of 1-Isobutyrylthiosemicarbazide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of anhydrous THF.
-
Add pyridine (8.7 mL, 0.11 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add isobutyryl chloride (10.65 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (Mobile phase: Ethyl Acetate/Hexanes 7:3).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude 1-isobutyrylthiosemicarbazide can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
To a 100 mL round-bottom flask, add the crude 1-isobutyrylthiosemicarbazide (16.12 g, assumed 0.1 mol from the previous step).
-
Carefully and slowly add concentrated sulfuric acid (20 mL) to the flask while cooling in an ice bath.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Gently heat the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
A precipitate will form. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods:
-
FT-IR Spectroscopy: To identify the characteristic functional groups such as O-H stretching, C=N stretching of the thiadiazole ring, and C-O stretching.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the isopropyl group and the overall structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isobutyryl chloride and concentrated sulfuric acid are corrosive and should be handled with extreme care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
This detailed protocol provides a robust method for the synthesis of this compound, a valuable building block for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thiadiazole Derivatives
Introduction
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist as different isomers, with 1,3,4-thiadiazole and 1,2,4-thiadiazole being the most prominent in medicinal chemistry.[1][2] The 1,3,4-thiadiazole ring, in particular, is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2][3] This is often attributed to the [=N–C–S–] moiety, which acts as a hydrogen-binding domain and a bioisostere for amide bonds, enhancing metabolic stability.[4][5]
This document provides detailed experimental protocols for the synthesis of 1,3,4-thiadiazole derivatives, targeting researchers, scientists, and professionals in drug development. The methods outlined are based on common and effective synthetic routes, including classical cyclization reactions and modern, eco-friendly approaches.
General Synthetic Pathways for 1,3,4-Thiadiazole
The synthesis of the 1,3,4-thiadiazole core typically involves the cyclization of open-chain precursors containing the requisite N-N-C-S skeleton. The most common starting materials include thiosemicarbazides, acylhydrazines, and their derivatives.
Caption: Common precursors and reagents for 1,3,4-thiadiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles via Acid-Catalyzed Cyclization
This is one of the most widely used methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. It involves the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[6][7][8]
Experimental Workflow
Caption: Workflow for acid-catalyzed synthesis of 1,3,4-thiadiazoles.
-
Reaction Setup: In a round-bottom flask, stir a mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) at room temperature for 20 minutes.
-
Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (3.00 mmol) to the mixture.
-
Cyclization: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
-
Work-up:
-
Isolation and Purification:
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.
-
Protocol 2: Synthesis of 1,3,4-Thiadiazoles from Acyl Hydrazines and Elemental Sulfur
This modern protocol describes a chemoselective and scalable synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. It involves the direct coupling of acyl hydrazines (hydrazides) and primary nitroalkanes mediated by elemental sulfur (S₈) and sodium sulfide (Na₂S) under mild conditions.[5][9]
Methodology [5]
-
Reaction Setup: To a vial containing elemental sulfur (S₈, 0.4 mmol) and sodium sulfide nonahydrate (Na₂S·9H₂O, 0.36 mmol), add the desired acyl hydrazine (0.2 mmol) and primary nitroalkane (0.4 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 2 mL) under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl hydrazine is completely consumed (typically 24 hours).
-
Work-up:
-
Add 2 N HCl solution to the reaction mixture.
-
Stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Extract the product with a suitable organic solvent.
-
Purify the crude residue by silica gel flash column chromatography to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.
-
Protocol 3: Green Synthesis using Microwave Irradiation
This protocol offers an eco-friendly, rapid, and efficient alternative to conventional heating methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids.[10]
Methodology [10]
-
Reaction Mixture Preparation: In a beaker, dissolve substituted thiosemicarbazide (0.10 M) and a substituted benzoic acid (0.01 M) in a minimal amount of dimethylformamide (DMF, 10 mL).
-
Catalyst and Reagent Addition: Add phosphorus oxychloride (POCl₃, 25 mL) to the beaker, followed by 10 drops of concentrated sulfuric acid while stirring.
-
Microwave Irradiation:
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, using a pulse rate of 30 seconds.
-
-
Work-up and Isolation:
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., ammonia solution).
-
Filter the resulting precipitate, wash with water, and dry.
-
-
Purification: Recrystallize the crude product from ethanol to obtain the pure thiadiazole derivative. This green chemistry approach often results in good to excellent yields (75-90%) in a significantly shorter reaction time compared to conventional methods.[10]
Quantitative Data Summary
The following tables summarize representative yields for various 1,3,4-thiadiazole derivatives synthesized using the described methods.
Table 1: Yields from Acid-Catalyzed Cyclization of Thiosemicarbazide and Carboxylic Acids
| 5-Position Substituent | Reagent/Catalyst | Yield (%) | Reference |
| Phenyl | POCl₃ | 83 | [6] |
| 4-Chlorophenyl | H₂SO₄ | 50 | [11] |
| 4-Methoxyphenyl | H₂SO₄ | 30 | [11] |
| Various Aromatics | POCl₃ | 35-80 | [11] |
| (E)-2-(3-Methoxyphenyl)vinyl | POCl₃ | Not specified | [4] |
Table 2: Yields from Synthesis via Thiosemicarbazone Intermediates
| Starting Aldehyde/Ketone | Cyclizing Agent | Yield (%) | Reference |
| Benzaldehyde | DDQ | 62 | [12] |
| 4-Tolualdehyde | DDQ | 71 | [12] |
| 4-Bromobenzaldehyde | DDQ | 68 | [12] |
| 4-Fluorobenzaldehyde | DDQ | 65 | [12] |
| 4-Methoxybenzaldehyde | DDQ | 73 | [12] |
Table 3: Yields from Green Synthesis (Microwave/Ultrasonic)
| Method | Yield Range (%) | Reference |
| Microwave Irradiation | 75-90 | [10] |
| Ultrasonic Irradiation | Not specified | [10] |
References
- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Isopropyl-1,3,4-thiadiazol-2-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] This broad range of activity is attributed to the unique physicochemical properties of the thiadiazole ring, which can engage in various interactions with biological targets.[7]
While specific data on 5-isopropyl-1,3,4-thiadiazol-2-ol is limited in publicly available literature, its structural features suggest potential for significant biological activity. This document provides a comprehensive overview of the potential applications, synthetic protocols, and biological evaluation methods for this compound and its derivatives, based on extensive research into the broader class of 5-substituted-1,3,4-thiadiazol-2-ols and their tautomeric forms, the 5-substituted-1,3,4-thiadiazol-2(3H)-ones.
The this compound core structure presents several key features for medicinal chemistry exploration: the 1,3,4-thiadiazole ring as a versatile pharmacophore, the isopropyl group at position 5 which can influence lipophilicity and binding to hydrophobic pockets, and the hydroxyl group at position 2, which can act as a hydrogen bond donor or acceptor and may exist in equilibrium with its keto tautomer, 5-isopropyl-1,3,4-thiadiazol-2(3H)-one.
Tautomerism of this compound
It is crucial to recognize that 2-hydroxy-1,3,4-thiadiazoles can exist in tautomeric equilibrium with their corresponding 1,3,4-thiadiazol-2(3H)-one form. The position of this equilibrium can be influenced by the solvent, pH, and the nature of substituents on the ring. Both tautomers offer distinct opportunities for molecular interactions and derivatization.
Caption: Tautomeric equilibrium between the -ol and -one forms.
Potential Therapeutic Applications
Based on the known activities of related 1,3,4-thiadiazole derivatives, this compound is a promising scaffold for the development of novel therapeutic agents in several key areas.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have exhibited potent anticancer activity against a variety of cancer cell lines.[1][4][8] The proposed mechanisms of action include the inhibition of crucial enzymes involved in cancer progression, such as protein kinases and topoisomerases, as well as the induction of apoptosis.[4][9]
Potential Signaling Pathway Inhibition:
Caption: Potential anticancer mechanism of action.
Quantitative Data for Related Anticancer 1,3,4-Thiadiazole Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide | HT-29 (Colon) | 33.67 | [1] |
| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide | PC-3 (Prostate) | 64.46 | [1] |
| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide | Pancreatic Cancer | 1.7 | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [10] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [10] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [9] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a core component of several clinically used antimicrobial agents.[7] Derivatives have shown broad-spectrum activity against both bacteria and fungi.[3][11] The mechanism of action is often associated with the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data for Related Antimicrobial 1,3,4-Thiadiazole Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | S. aureus | 20-28 | [12] |
| 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole derivative | B. subtilis | 20-28 | [12] |
| 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole derivative | A. niger | 32-42 | [12] |
| 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | C. albicans | 32-42 | [12] |
| 5-substituted-1,3,4-thiadiazole derivative 23p | S. epidermidis | 31.25 | [3] |
| 5-substituted-1,3,4-thiadiazole derivative 23p | M. luteus | 15.63 | [3] |
Experimental Protocols
General Synthesis of 5-Substituted-1,3,4-thiadiazol-2-ones
A common route to synthesize 5-substituted-1,3,4-thiadiazol-2-ones involves the cyclization of thiosemicarbazide derivatives. The following is a general protocol that can be adapted for the synthesis of 5-isopropyl-1,3,4-thiadiazol-2-one.
Workflow for Synthesis:
Caption: General synthetic workflow.
Protocol:
-
Synthesis of 1-Isobutyrylthiosemicarbazide: To a cooled (0-5 °C) solution of thiosemicarbazide in a suitable solvent (e.g., pyridine or DMF), slowly add an equimolar amount of isobutyryl chloride. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-water and collect the precipitated product by filtration. Wash the solid with cold water and dry.
-
Cyclization to 5-isopropyl-1,3,4-thiadiazol-2-amine: (This is an intermediate for one possible route) A mixture of 1-isobutyrylthiosemicarbazide and a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid is heated. The reaction progress is monitored by TLC. After completion, the mixture is cooled and neutralized with a base (e.g., ammonia solution) to precipitate the product. The crude product is filtered, washed, and recrystallized.
-
Conversion of 2-amino to 2-hydroxy/2-oxo derivative: The 2-amino-5-isopropyl-1,3,4-thiadiazole can be converted to the 2-hydroxy derivative via diazotization followed by hydrolysis. Dissolve the amine in an acidic solution (e.g., H2SO4/H2O) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise. After the diazotization is complete, the solution is gently warmed to hydrolyze the diazonium salt to the corresponding hydroxyl compound, which will exist in equilibrium with the 2-oxo tautomer.
Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for the specific substrate.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2, LoVo) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While direct experimental data for this compound is not extensively documented, the rich medicinal chemistry of the 1,3,4-thiadiazole scaffold provides a strong foundation for its potential as a valuable building block in drug discovery. The protocols and data presented here for related compounds offer a roadmap for the synthesis, biological evaluation, and further development of novel derivatives based on this promising core structure. Researchers are encouraged to adapt and optimize these methodologies to explore the full therapeutic potential of this compound and its analogs.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 1,3,4-Thiadiazole Ring
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] N-alkylation of the 1,3,4-thiadiazole nucleus is a key synthetic modification used to explore the structure-activity relationship (SAR) and to develop novel therapeutic agents. This document provides a detailed protocol for the N-alkylation of the 1,3,4-thiadiazole ring, summarizing various reaction conditions and presenting quantitative data in a structured format.
General Principles of N-Alkylation
The N-alkylation of 1,3,4-thiadiazoles typically involves the reaction of a 1,3,4-thiadiazole derivative with an alkylating agent in the presence of a base. The lone pair of electrons on one of the ring nitrogen atoms acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The choice of base, solvent, and alkylating agent can significantly influence the reaction's yield and regioselectivity, especially in thiadiazole systems with multiple potential alkylation sites (e.g., exocyclic amino or thiol groups).[2][4]
Experimental Protocol: A General Procedure
This protocol describes a general method for the N-alkylation of a substituted 1,3,4-thiadiazole. Specific examples with varying substrates and reagents are provided in the data table below.
Materials:
-
Substituted 1,3,4-thiadiazole
-
Alkylating agent (e.g., alkyl halide, benzyl halide)
-
Base (e.g., K₂CO₃, NaH, triethylamine)
-
Anhydrous solvent (e.g., DMF, acetone, acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separating funnel, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1,3,4-thiadiazole (1.0 eq).
-
Solvent and Base Addition: Dissolve or suspend the starting material in an appropriate anhydrous solvent. Add the base (1.1 - 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0 - 1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Quench the reaction by adding cold deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated 1,3,4-thiadiazole.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Data Presentation: N-Alkylation Conditions and Yields
| Starting Material (1,3,4-Thiadiazole Derivative) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-1,3,4-thiadiazole | Chloroacetone | - | - | - | - | - | [5] |
| 2,5-Dimethyl-1,3,4-thiadiazole | Trimethylsilyl methyl trifluoromethanesulfonate | - | - | - | - | - | [1] |
| 2,5-Dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate | K₂CO₃ | DMF | - | - | 92 | [6] |
| 5-Anilino-1,3,4-thiadiazoline-2-thione | Allyl bromide | - | - | - | - | - | [4] |
| 2-Trifluoroacetamide-5-tert-butyl-1,3,4-thiadiazole | Cyclopropylmethyl bromide | - | - | - | - | 91 | [4] |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | Substituted benzyl halides | KOH | Absolute Ethanol | Reflux | 2 | - | [7] |
Visualizations
Caption: Workflow for the N-alkylation of 1,3,4-thiadiazole.
Caption: General chemical scheme for N-alkylation of 1,3,4-thiadiazole.
Note: The DOT script for the reaction scheme is a template. Actual chemical structure images would need to be generated and hosted to be displayed correctly.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and carcinogenic; handle with extreme care.
-
Bases like NaH are flammable and react violently with water. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Analytical Characterization of 5-isopropyl-1,3,4-thiadiazol-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-isopropyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,3,4-thiadiazole scaffold.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quantitative analysis of this compound in various matrices. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound. A reverse-phase method is generally suitable for this compound.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. For MS-compatible methods, formic acid is a suitable modifier.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Value |
| Retention Time (tR) | Approximately 4.8 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Limit of Detection | ~0.1 µg/mL |
| Limit of Quantitation | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the molecular weight and fragmentation pattern of the analyte.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Retention Time (tR) | Approximately 12.5 min |
| Molecular Ion [M]+ | m/z 144 |
| Key Fragment Ions | m/z 101, m/z 74, m/z 59 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
Data Presentation:
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.5 (broad) | Singlet | 1H | -OH |
| 3.20 | Septet | 1H | -CH(CH₃)₂ |
| 1.30 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.0 | C=O (thiol tautomer) / C-OH (enol tautomer) |
| 158.0 | C5 of thiadiazole |
| 30.0 | -CH(CH₃)₂ |
| 22.5 | -CH(CH₃)₂ |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Direct infusion mass spectrometry can be used for rapid confirmation of the molecular weight.
Experimental Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Sample Infusion: Dissolve the sample in methanol or acetonitrile with 0.1% formic acid and infuse directly into the source at a flow rate of 5-10 µL/min.
-
Mass Range: m/z 50-500.
Data Presentation:
| Ionization Mode | Observed m/z | Assignment |
| Positive (ESI+) | 145.04 | [M+H]⁺ |
| Negative (ESI-) | 143.02 | [M-H]⁻ |
Visualizations
Caption: Analytical workflow for the characterization of this compound.
Caption: Logical relationship between analytical techniques and data output.
References
- 1. 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 37663-52-8 | Benchchem [benchchem.com]
- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: HPLC Separation of 5-isopropyl-1,3,4-thiadiazol-2-amine
Abstract
This application note describes a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5-isopropyl-1,3,4-thiadiazol-2-amine. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing excellent peak shape and resolution. This protocol is suitable for routine quality control, impurity profiling, and pharmacokinetic studies in drug development and research laboratories.
Introduction
5-isopropyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential biological activities. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This application note presents a detailed protocol for the isocratic HPLC separation of this compound, ensuring high throughput and reproducible results.
Experimental
A reverse-phase HPLC method was developed for the analysis of 5-isopropyl-1,3,4-thiadiazol-2-amine.[1] The chromatographic conditions were optimized to achieve a balance between resolution, analysis time, and solvent consumption.
Chromatographic Conditions
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Solution: A stock solution of 5-isopropyl-1,3,4-thiadiazol-2-amine (1 mg/mL) was prepared in methanol. Working standards of 10, 25, 50, 100, and 250 µg/mL were prepared by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing 5-isopropyl-1,3,4-thiadiazol-2-amine in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provided a well-resolved peak for 5-isopropyl-1,3,4-thiadiazol-2-amine with good peak symmetry. The retention time was observed to be approximately 4.5 minutes, allowing for a rapid analysis. The quantitative performance of the method is summarized in the table below.
Quantitative Data Summary
| Parameter | Result |
| Retention Time (min) | 4.52 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Linearity (R²) (10-250 µg/mL) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
The linearity of the method was excellent over the tested concentration range, with a correlation coefficient (R²) greater than 0.999. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the determination of trace amounts of the analyte.
Experimental Workflow
Caption: Workflow for the HPLC analysis of 5-isopropyl-1,3,4-thiadiazol-2-amine.
Conclusion
The described HPLC method is simple, rapid, and reliable for the separation and quantification of 5-isopropyl-1,3,4-thiadiazol-2-amine. The method demonstrates good linearity, sensitivity, and peak shape, making it a valuable tool for quality control and research applications. For mass spectrometry (MS) compatible applications, phosphoric acid in the mobile phase can be substituted with formic acid.[1]
Protocol
1. Preparation of Mobile Phase
1.1. Carefully measure 400 mL of HPLC-grade acetonitrile, 600 mL of ultrapure water, and 1.0 mL of phosphoric acid. 1.2. Combine the components in a clean 1 L glass bottle. 1.3. Mix thoroughly and sonicate for 15 minutes to degas the solution.
2. Preparation of Standard Solutions
2.1. Stock Standard (1 mg/mL): Accurately weigh 10 mg of 5-isopropyl-1,3,4-thiadiazol-2-amine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. 2.2. Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock standard solution with the mobile phase.
3. Preparation of Sample Solution
3.1. Accurately weigh a sample containing an amount of 5-isopropyl-1,3,4-thiadiazol-2-amine estimated to fall within the calibration range. 3.2. Transfer the sample to a volumetric flask of appropriate size and dissolve it in methanol. 3.3. Dilute to the mark with methanol and mix well. 3.4. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis
4.1. Set up the HPLC system with the Newcrom R1 column and the prepared mobile phase. 4.2. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. 4.3. Set the column oven temperature to 25 °C and the UV detector wavelength to 254 nm. 4.4. Create a sequence with the prepared standard and sample solutions. Set the injection volume to 10 µL. 4.5. Start the analysis.
5. Data Analysis
5.1. Integrate the peak corresponding to 5-isopropyl-1,3,4-thiadiazol-2-amine in the chromatograms of the standards and samples. 5.2. Create a calibration curve by plotting the peak area versus the concentration of the standard solutions. 5.3. Determine the concentration of 5-isopropyl-1,3,4-thiadiazol-2-amine in the sample solutions by interpolating their peak areas from the calibration curve.
References
Application Notes and Protocols: 5-isopropyl-1,3,4-thiadiazol-2-ol in Agricultural Chemistry
Disclaimer: Direct experimental data on the agricultural use of 5-isopropyl-1,3,4-thiadiazol-2-ol is limited in the available scientific literature. The following application notes and protocols are based on the established activities of the broader 1,3,4-thiadiazole class of compounds, to which this compound belongs. These compounds have demonstrated significant potential as herbicides, fungicides, and insecticides in agricultural applications.[1][2][3][4][5]
Introduction
The 1,3,4-thiadiazole ring is a versatile scaffold in the development of new agrochemicals due to its diverse biological activities.[1][3][4] Derivatives of 1,3,4-thiadiazole have been shown to exhibit potent herbicidal, fungicidal, and insecticidal properties.[1][4] The compound this compound, featuring an isopropyl group at the 5-position and a hydroxyl group at the 2-position, is a subject of interest for its potential applications in crop protection. This document provides an overview of its potential uses, along with detailed experimental protocols for its synthesis and evaluation.
Potential Agricultural Applications
Based on the known bioactivities of related 1,3,4-thiadiazole derivatives, this compound is a candidate for investigation in the following areas:
-
Herbicidal Activity: Many 1,3,4-thiadiazole derivatives, such as buthidazole and tebuthiuron, are effective herbicides.[1] The proposed mechanism of action for some of these compounds is the inhibition of photosynthesis.[1]
-
Fungicidal Activity: Substituted 1,3,4-thiadiazoles have demonstrated significant efficacy against a range of plant pathogenic fungi.[4] For instance, certain derivatives have shown strong activity against Phytophthora infestans.[4] The mode of action can involve the disruption of fungal cell wall biosynthesis.[6]
-
Insecticidal Activity: Novel synthetic 1,3,4-thiadiazole compounds have been explored for their insecticidal properties, showing potential for pest management.[1]
Quantitative Data Summary
The following table summarizes quantitative data for various 1,3,4-thiadiazole derivatives from published studies. This data can serve as a benchmark for evaluating the activity of this compound.
| Compound/Derivative | Activity Type | Target Organism/Enzyme | Measurement | Value | Reference |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Herbicidal | Brassica campestris | Inhibition | Moderate at 100 ppm | [3] |
| 1,2,4-Oxadiazole derivative (Compound 5q) | Herbicidal | Arabidopsis thaliana LPOR | IC₅₀ | 17.63 μM | [7] |
| Novel 1,2,4-Thiadiazole derivative (Compound 7) | Insecticidal | Aphis gossypii | LC₅₀ | 0.907 mg/L | [8] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Fungicidal | Candida species and molds | MIC₁₀₀ | 8 to 96 µg/ml | [6] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-ols involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid derivative.[5][9]
Materials:
-
Thiosemicarbazide
-
Isobutyryl chloride (or isobutyric acid)
-
Phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) as a dehydrating agent[4]
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of Thiosemicarbazone: React thiosemicarbazide with isobutyryl chloride in ethanol to form the corresponding thiosemicarbazone intermediate.
-
Cyclization: The intermediate undergoes acid-catalyzed cyclization. Add a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid dropwise to the reaction mixture and heat at 80-100°C.
-
Neutralization and Precipitation: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution. Then, acidify with hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol for In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol is designed to assess the pre-emergent herbicidal activity of this compound.
Materials:
-
Seeds of a model weed species (e.g., Brassica campestris) and a crop species (e.g., wheat or barley).
-
This compound
-
Acetone (as a solvent)
-
Tween-20 (as a surfactant)
-
Distilled water
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Prepare serial dilutions to obtain final test concentrations (e.g., 10, 50, 100, 200 ppm) in distilled water containing 0.1% Tween-20. A control solution should be prepared with acetone and Tween-20 only.
-
Seed Plating: Place 20 seeds of the test plant species on the filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of the respective test solution or control solution to each Petri dish.
-
Incubation: Place the Petri dishes in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle.
-
Data Collection: After 7-10 days, measure the seed germination percentage, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each parameter compared to the control.
Protocol for In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol evaluates the effect of this compound on the growth of a plant pathogenic fungus.
Materials:
-
Pure culture of a test fungus (e.g., Phytophthora infestans, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile Petri dishes
-
Cork borer
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare a stock solution of the test compound in DMSO. Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should contain PDA with DMSO only.
-
Inoculation: Aseptically place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 28 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Workflow for Herbicidal Screening
Caption: Workflow for in vitro herbicidal activity screening.
Simplified Signaling Pathway for Photosynthesis Inhibition
Caption: Postulated herbicidal mechanism via photosynthesis inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide () for sale [vulcanchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 37663-52-8 | Benchchem [benchchem.com]
Synthesis of Novel Anticancer Agents from Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from the thiadiazole scaffold. The focus is on 2,5-disubstituted 1,3,4-thiadiazole derivatives, which have shown significant promise in preclinical cancer research.
Introduction
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. In particular, the 1,3,4-thiadiazole isomer has been extensively investigated for its potential as an anticancer agent. Its bioisosteric relationship with pyrimidine allows it to interfere with DNA replication processes, while its mesoionic character facilitates crossing cellular membranes to interact with biological targets.
Thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases (such as EGFR, c-Met, and Abl), induction of apoptosis, and cell cycle arrest. This document outlines the synthesis of a representative series of thiadiazole derivatives and provides detailed protocols for evaluating their anticancer activity.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of 2,5-disubstituted 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | 4-Fluorobenzyl | SKOV-3 (Ovarian) | 3.58 | |
| 1b | -H | 4-Fluorobenzyl | A549 (Lung) | 2.79 | |
| 2a | 4-Chlorophenyl | Piperazinyl-acetamide | MCF-7 (Breast) | 2.32 | |
| 2b | 4-Chlorophenyl | Piperazinyl-acetamide | HepG2 (Liver) | 8.35 | |
| 3a | Phenyl | - | A549 (Lung) | 1.62 | |
| 3b | para-Tolyl | - | A549 (Lung) | 2.53 | |
| 3c | para-Methoxyphenyl | - | A549 (Lung) | 2.62 | |
| 4a | 3-Fluorophenyl | Phenylacetamide | HT-29 (Colon) | 33.67 | |
| 4b | 3-Fluorophenyl | Phenylacetamide | PC-3 (Prostate) | 64.46 | |
| 5a | Naphthalen-2-yl | Acetamide | MCF-7 (Breast) | - | |
| 5b | 2,5-Difluorophenyl | - | MCF-7 (Breast) | 7.7 | |
| 6a | p-Tolylamino | Ethyl | A549 (Lung) | 0.034 (mmol/L) | |
| 6b | p-Tolylamino | Ethyl | MCF-7 (Breast) | 0.084 (mmol/L) |
Experimental Protocols
Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
This protocol describes a general method for the synthesis of a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which have demonstrated cytotoxic effects against various cancer cell lines.
Materials:
-
Substituted phenylacetic acid derivatives
-
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
5% Sodium bicarbonate solution
-
Dilute sulfuric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Glassware (round-bottom flasks, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired phenylacetic acid derivative (1 equivalent) in anhydrous acetonitrile.
-
Add EDC (1 equivalent) and HOBt (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the acetonitrile using a rotary evaporator.
-
To the residue, add 20 mL of deionized water and 20 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, dilute sulfuric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, IR, MS).
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the thiadiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with thiadiazole derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with thiadiazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cancer cells with the desired concentrations of thiadiazole derivatives for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is for investigating the effect of thiadiazole derivatives on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with thiadiazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with thiadiazole derivatives for the desired time and concentrations.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis and anticancer evaluation of thiadiazole derivatives.
PI3K/Akt Signaling Pathway Inhibition
Application Notes and Protocols for Functionalized Derivatives of 5-isopropyl-1,3,4-thiadiazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and functionalization of derivatives from 5-isopropyl-1,3,4-thiadiazol-2-ol. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] These notes are intended to guide researchers in the development of novel therapeutic agents based on this versatile heterocyclic core.
Introduction to this compound and its Derivatives
The this compound moiety serves as a valuable starting material for the synthesis of a diverse library of functionalized derivatives. The hydroxyl group at the 2-position can be readily converted into other functional groups, such as ethers, esters, and thiols, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The isopropyl group at the 5-position can contribute to favorable hydrophobic interactions with biological targets.
The derivatization of this core structure can lead to compounds with a range of therapeutic applications:
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5][9][10][11][17][28] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, and the inhibition of specific kinases like c-Src/Abl and EGFR.[1][2][3]
-
Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial compounds. Functionalized derivatives can exhibit significant activity against a broad spectrum of bacteria and fungi.[6][7][8][12][13][14][15][16][20][21][22][23][29][24][25][26][27]
Experimental Workflow
The general workflow for the synthesis and evaluation of functionalized this compound derivatives is outlined below.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the starting material.
Materials:
-
Isobutyryl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Formation of Thiosemicarbazone: In a round-bottom flask, dissolve thiosemicarbazide in ethanol. Add isobutyryl chloride dropwise to the solution while stirring at room temperature. The reaction mixture is then refluxed for 2-4 hours.
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting residue is treated with a cyclizing agent such as phosphorus oxychloride or concentrated sulfuric acid. The mixture is heated at 80-100°C for 2-3 hours.
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is neutralized with a sodium hydroxide solution.
-
Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield this compound.
Protocol 2: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of 2-alkoxy derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heating (50-60°C) for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-5-isopropyl-1,3,4-thiadiazole.
Protocol 3: O-Acylation of this compound (Esterification)
This protocol describes the synthesis of 2-acyloxy derivatives.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous DCM and add pyridine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 5-isopropyl-1,3,4-thiadiazol-2-yl ester.
Protocol 4: Thionation of this compound
This protocol describes the conversion of the 2-ol to a 2-thiol.
Materials:
-
This compound
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous toluene or pyridine
Procedure:
-
In a round-bottom flask, add this compound and anhydrous toluene.
-
Add phosphorus pentasulfide (0.5 equivalents) portion-wise to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-isopropyl-1,3,4-thiadiazole-2-thiol.
Data Presentation
The following table summarizes the biological activities of representative 1,3,4-thiadiazole derivatives.
| Compound ID | R Group at C2 | R' Group at C5 | Biological Activity | Target/Cell Line | IC₅₀ / MIC (µM) | Reference |
| 1 | -NH-Ph-2-CF₃ | -Ph-3-OCH₃ | Anticancer | MCF-7 | 49.6 | [9][10] |
| 2 | -NH-Ph-2-CF₃ | -Ph-3-OCH₃ | Anticancer | MDA-MB-231 | 53.4 | [9][10] |
| 3 | Spiro-acenaphthylene | -NH-Ph-4-SO₂NH₂ | Anticancer | RXF393 (Renal) | 7.01 | [11] |
| 4 | Spiro-acenaphthylene | -NH-Ph-4-SO₂NH₂ | Anticancer | HT29 (Colon) | 24.3 | [11] |
| 5 | -NH-Ph-4-Br | -Ph-4-OCH₃ | Antimicrobial | S. epidermidis | 31.25 (µg/mL) | [2] |
| 6 | -NH-Ph-4-Br | -Ph-4-OCH₃ | Antimicrobial | M. luteus | 15.63 (µg/mL) | [2] |
| 7 | -S-(CH₂)₂-COOH | 1-adamantyl | Antimicrobial | Gram-positive bacteria | - | [29] |
| 8 | -NHCSNH-Ph | 1-adamantyl | Antimicrobial | Gram-positive bacteria | - | [29] |
Signaling Pathways
1,3,4-Thiadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein offer a foundation for researchers to synthesize and evaluate new derivatives with potential applications in oncology and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the advancement of new drug candidates into clinical development.
References
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. google.com [google.com]
- 16. chemmethod.com [chemmethod.com]
- 17. mdpi.com [mdpi.com]
- 18. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 19. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. Ester synthesis by esterification [organic-chemistry.org]
- 25. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 28. Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-isopropyl-1,3,4-thiadiazol-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-isopropyl-1,3,4-thiadiazol-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Direct synthesis of this compound is not widely reported. The most common strategies involve a two-step process:
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Synthesis of a Precursor: Preparation of either 2-amino-5-isopropyl-1,3,4-thiadiazole or 5-isopropyl-1,3,4-thiadiazole-2-thiol.
-
Conversion to the Final Product: Transformation of the amino or thiol group of the precursor to a hydroxyl group.
Q2: Which precursor route is generally recommended for higher yield?
A2: The synthesis of the 2-amino precursor, 2-amino-5-isopropyl-1,3,4-thiadiazole, via acid-catalyzed cyclization of isobutyric acid and thiosemicarbazide often proceeds with high yields, sometimes exceeding 90%.[1][2] The subsequent conversion of the amino group to a hydroxyl group via diazotization and hydrolysis can be challenging but is a feasible route. The synthesis of the 2-thiol precursor is also a well-established method.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include:
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Low yields in the initial cyclization reaction to form the thiadiazole ring if conditions are not optimized.
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Formation of byproducts, such as dimeric thiadiazole derivatives.
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The stability of the diazonium salt intermediate when converting the 2-amino precursor.[3][4]
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Lack of straightforward, high-yielding methods for the conversion of the 2-thiol precursor to the 2-ol.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole
| Possible Cause | Troubleshooting Step |
| Incomplete Cyclization | Optimize the acid catalyst: A mixture of polyphosphoric acid (PPA) and sulfuric acid (e.g., a 3:1 ratio of PPA to H₂SO₄) has been shown to give higher yields than either acid alone.[1] Increase reaction temperature and/or time: Heating the reaction mixture at 100-120°C for 1-2 hours is typically sufficient for cyclization.[2] Monitor the reaction by TLC to determine the optimal reaction time. |
| Side Reactions | Control temperature: Exceeding the optimal temperature range may lead to decomposition of reactants or products. Ensure proper stoichiometry: Use a slight excess of isobutyric acid (1.0-1.2 equivalents) relative to thiosemicarbazide. |
| Product Loss During Workup | Adjust pH carefully: When neutralizing the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the product, add the base slowly and monitor the pH to avoid redissolving the product.[2] Ensure complete precipitation: Cool the mixture after neutralization to maximize the precipitation of the product before filtration. |
Issue 2: Difficulty in Converting 2-Amino-5-isopropyl-1,3,4-thiadiazole to the 2-ol
| Possible Cause | Troubleshooting Step |
| Decomposition of the Diazonium Intermediate | Maintain low temperature: The diazotization reaction should be carried out at a low temperature, typically 0-5°C, to ensure the stability of the diazonium salt.[3] Use the diazonium salt immediately: The crude diazonium salt solution should be used in the subsequent hydrolysis step without delay to minimize decomposition. |
| Incomplete Hydrolysis | Ensure sufficient acid concentration: The diazotization is typically performed in a strongly acidic medium. The subsequent hydrolysis often involves heating the acidic solution of the diazonium salt. Consider copper catalysis: A Sandmeyer-type reaction using a copper(I) catalyst (e.g., Cu₂O) in the presence of an excess of a copper(II) salt (e.g., Cu(NO₃)₂) in neutral water may facilitate the hydroxylation at room temperature and avoid side products associated with heating in strong acid. |
| Formation of Azo Dyes or Other Byproducts | Control stoichiometry of sodium nitrite: Use a stoichiometric amount of sodium nitrite for the diazotization to avoid side reactions. Ensure efficient hydrolysis: Prompt and complete hydrolysis of the diazonium salt will minimize the chance of it reacting with other species in the reaction mixture. |
Data Presentation
Table 1: Comparison of Cyclizing Agents for the Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles
| Cyclizing Agent | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Thiosemicarbazide, Aliphatic Acid | 100-120 | 1-2 hours | ~71-92.5 | [2] |
| Sulfuric Acid | Thiosemicarbazide, Aliphatic Acid | ~105 | Not specified | ~60 | [1] |
| PPA / Sulfuric Acid (3:1) | Thiosemicarbazide, Aliphatic Acid | ~105 | Not specified | >90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole
This protocol is adapted from a general procedure for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[1][2]
Materials:
-
Thiosemicarbazide
-
Isobutyric acid
-
Polyphosphoric acid (PPA)
-
Sulfuric acid (98%)
-
Ammonium hydroxide (concentrated)
-
Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of polyphosphoric acid and sulfuric acid (e.g., 75 g PPA and 25 g H₂SO₄).
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Add thiosemicarbazide (e.g., 0.1 mol) to the acid mixture with stirring.
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Slowly add isobutyric acid (e.g., 0.11 mol) to the mixture.
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Heat the reaction mixture to 105-110°C and maintain this temperature with stirring for 1.5-2 hours.
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Allow the mixture to cool to below 100°C and then carefully pour it into a beaker containing crushed ice and water (e.g., 500 mL).
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With continuous stirring and cooling in an ice bath, slowly add concentrated ammonium hydroxide to the mixture until the pH is approximately 8.
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A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
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Dry the product in a vacuum oven at 50-60°C.
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The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of 5-isopropyl-1,3,4-thiadiazole-2-thiol
This protocol is based on the general synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols.
Materials:
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Isobutyric acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
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Hydrochloric acid (concentrated)
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Water
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Ice
Procedure:
-
Dissolve potassium hydroxide (e.g., 0.11 mol) in ethanol (e.g., 100 mL) in a round-bottom flask.
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Add isobutyric acid hydrazide (e.g., 0.1 mol) to the solution and stir until it dissolves.
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Cool the mixture in an ice bath and slowly add carbon disulfide (e.g., 0.12 mol) dropwise with stirring.
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After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.
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After reflux, cool the reaction mixture and reduce the volume of the solvent under reduced pressure.
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Pour the residue into ice-cold water.
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Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until the pH is acidic, which will cause the product to precipitate.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude product from ethanol to obtain the purified 5-isopropyl-1,3,4-thiadiazole-2-thiol.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low yield in precursor synthesis.
References
Common byproducts in 1,3,4-thiadiazole synthesis and removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired 1,3,4-Thiadiazole Product
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Possible Cause 1: Incomplete Cyclization. The reaction may not have gone to completion, leaving unreacted starting materials or intermediate products.
-
Solution:
-
Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Ensure the appropriate dehydrating agent (e.g., concentrated H₂SO₄, POCl₃, P₂O₅) is used in the correct stoichiometric amount. Be aware that harsh reagents like phosphorus pentasulfide can sometimes lead to lower yields and side products; milder alternatives like Lawesson's reagent may provide a cleaner reaction and higher yield.[1][2]
-
-
-
Possible Cause 2: Sub-optimal Reaction Conditions. The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.
-
Solution:
-
Consult the literature for the specific 1,3,4-thiadiazole derivative being synthesized to ensure optimal conditions are being used.
-
For syntheses involving thiosemicarbazides and carboxylic acids, strong acids are often required to catalyze the cyclodehydration.[3]
-
-
Problem 2: Presence of an Impurity with a Similar Polarity to the Product
-
Possible Cause: Formation of 1,3,4-Oxadiazole Byproduct. A common byproduct in 1,3,4-thiadiazole synthesis is the corresponding 1,3,4-oxadiazole, particularly when starting from acylhydrazines. This can occur due to competitive cyclization involving the oxygen atom instead of the sulfur atom.
-
Solution:
-
Purification: These byproducts can often be separated by careful column chromatography or recrystallization.[1] It has been noted that even a small percentage (3-5%) of a 1,3,4-oxadiazole byproduct can be effectively removed by these methods.[1]
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Reaction Modification: The choice of sulfur source and reaction conditions can influence the chemoselectivity. Using a more reactive sulfur source or optimizing the temperature may favor the formation of the thiadiazole.
-
-
Problem 3: Difficulty in Removing Unreacted Starting Materials
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Possible Cause: Unreacted Thiosemicarbazide or Carboxylic Acid. These starting materials may persist if the reaction does not go to completion.
-
Solution:
-
Aqueous Wash: If the desired product is soluble in an organic solvent, washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid.
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Recrystallization: Unreacted starting materials can often be removed by recrystallizing the crude product from a suitable solvent.
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Column Chromatography: This is a general and effective method for separating the product from starting materials.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in 1,3,4-thiadiazole synthesis?
A1: The most frequently encountered byproducts include:
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1,3,4-Oxadiazoles: These are common when the synthesis route can also lead to the formation of an oxygen-containing heterocycle.[1]
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Unreacted Starting Materials: Such as thiosemicarbazides, acylhydrazines, and carboxylic acids.
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Reaction Intermediates: Incomplete cyclization can leave intermediates, such as N-acylthiosemicarbazides, in the final product mixture.
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Polymeric Materials: Harsh dehydrating agents or high temperatures can sometimes lead to the formation of insoluble polymeric byproducts.
Q2: How can I confirm the presence of a 1,3,4-oxadiazole byproduct?
A2: Spectroscopic methods are essential for identifying byproducts.
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Mass Spectrometry (MS): The 1,3,4-oxadiazole byproduct will have a molecular weight that is approximately 16 atomic mass units less than the desired 1,3,4-thiadiazole (reflecting the difference in mass between an oxygen and a sulfur atom).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the proton NMR spectra may be very similar, the carbon-13 NMR spectra will show differences in the chemical shifts of the carbon atoms within the heterocyclic ring.
-
Infrared (IR) Spectroscopy: There may be subtle differences in the stretching frequencies of the C=N and C-S vs. C-O bonds.
Q3: Are there "greener" or milder alternatives to harsh dehydrating agents like P₂O₅ or concentrated H₂SO₄?
A3: Yes, several milder reagents and conditions have been developed.
-
Lawesson's Reagent: This thionating agent is often used as a milder alternative to P₂S₅ for converting carbonyl groups to thiocarbonyls, which can then cyclize to form thiadiazoles.[1][2]
-
Polyphosphate Ester (PPE): This reagent has been used for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide under mild conditions.[4]
-
Iodine-mediated oxidative cyclization: This method can be used for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazides and aldehydes under transition-metal-free conditions.[5]
Quantitative Data on Byproduct Formation
| Starting Materials | Reaction Conditions | Desired Product | Byproduct | Byproduct Percentage | Purification Method | Reference |
| Diacylhydrazines | Thionating agent (e.g., P₂S₅) | 2,5-Disubstituted-1,3,4-thiadiazole | 2,5-Disubstituted-1,3,4-oxadiazole | 3-5% | Recrystallization or Column Chromatography | [1] |
Experimental Protocols
Protocol 1: Removal of 1,3,4-Oxadiazole Byproduct by Recrystallization
-
Dissolution: Dissolve the crude product containing the 1,3,4-thiadiazole and the 1,3,4-oxadiazole byproduct in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture determined by solubility tests).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired 1,3,4-thiadiazole, being less soluble, should crystallize out first. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized product by TLC, melting point, or spectroscopic methods. Repeat the recrystallization if necessary.
Protocol 2: Purification of a 1,3,4-Thiadiazole using Column Chromatography
-
Stationary Phase Selection: Pack a chromatography column with an appropriate stationary phase, typically silica gel.
-
Mobile Phase Selection: Determine a suitable mobile phase (solvent system) using TLC. The ideal solvent system will give a good separation between the desired product and the byproducts (Rf value of the product ideally between 0.2 and 0.4).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Caption: Byproduct formation pathways in 1,3,4-thiadiazole synthesis.
Caption: General workflow for the purification of 1,3,4-thiadiazoles.
References
Technical Support Center: Purification of Crude 5-isopropyl-1,3,4-thiadiazol-2-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-isopropyl-1,3,4-thiadiazol-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. Recrystallization is often a first step to remove major impurities, while column chromatography, particularly reverse-phase HPLC, can be used for achieving high purity.[1][2][3]
Q2: What are the likely impurities in my crude this compound sample?
Common impurities can include unreacted starting materials, such as derivatives of thiosemicarbazide and isopropyl acyl chloride, and byproducts from side reactions.[1] One potential byproduct mentioned in the synthesis of a related thiol is 2,5-dimercapto-1,3,4-thiadiazole.[1] The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the thiadiazol-ol. | Try a more polar solvent or a solvent mixture. Common solvents for recrystallizing polar heterocyclic compounds include ethanol, methanol, acetonitrile, or mixtures with water. |
| Compound oils out instead of crystallizing upon cooling. | The cooling process is too rapid, or the solvent is too non-polar. | Allow the solution to cool slowly to room temperature and then place it in an ice bath. If oiling out persists, try a more polar solvent system. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. You can try a binary solvent system where the compound is soluble in one solvent and insoluble in the other. |
| Crystals are colored, indicating persistent impurities. | The impurity has similar solubility properties to the desired compound. | Consider a pre-purification step such as a charcoal treatment to remove colored impurities. If this fails, column chromatography will likely be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The mobile phase is too strong or too weak. The stationary phase is not appropriate. | Optimize the mobile phase composition. For reverse-phase HPLC, this would involve adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water.[2] A gradient elution may be necessary. Consider a different stationary phase if optimization of the mobile phase is unsuccessful. |
| The compound is not eluting from the column. | The mobile phase is too weak. The compound may be strongly interacting with the stationary phase. | Increase the polarity of the mobile phase in normal-phase chromatography or decrease the polarity in reverse-phase chromatography. The addition of a small amount of a modifier, like formic acid, can sometimes help with the elution of polar compounds in reverse-phase HPLC.[2] |
| Peak tailing in the chromatogram. | The compound is interacting with active sites on the stationary phase. The column may be overloaded. | Add a competing agent to the mobile phase. For acidic compounds, adding a small amount of a stronger acid can help. Reduce the amount of sample loaded onto the column. |
| Presence of unexpected peaks in the chromatogram. | The sample may be degrading on the column. The solvent or glassware may be contaminated. | Ensure the stability of your compound under the chromatographic conditions. Use high-purity solvents and clean glassware. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol (Reverse-Phase)
-
Column Selection: Choose a suitable reverse-phase column (e.g., C18).[3]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio will need to be determined based on the polarity of the compound and impurities.[2]
-
Sample Preparation: Dissolve the crude compound in a small amount of the mobile phase or a solvent in which it is readily soluble.
-
Equilibration: Equilibrate the column by running the mobile phase through it until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compounds with the mobile phase, either isocratically (constant mobile phase composition) or using a gradient (changing mobile phase composition over time).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., TLC or HPLC) to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Recrystallization Methods for Thiadiazole Derivatives: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of thiadiazole derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a suitable recrystallization solvent for a new thiadiazole derivative?
A1: The initial step is to determine the solubility of your compound in a range of common laboratory solvents of varying polarities at both room temperature and the solvent's boiling point. An ideal single solvent will dissolve the thiadiazole derivative sparingly at room temperature but completely at its boiling point. If a suitable single solvent cannot be identified, a mixed solvent system should be explored.
Q2: How do I choose a mixed solvent system for my thiadiazole derivative?
A2: A mixed solvent system, also known as a solvent-antisolvent system, typically consists of two miscible solvents. One solvent should readily dissolve the thiadiazole derivative (the "good" solvent), while the other should be a poor solvent in which the compound is largely insoluble (the "antisolvent"). The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy, indicating the point of saturation.
Q3: My thiadiazole derivative has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities present.[1] To resolve this, you can try the following:
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Add a small amount of additional solvent to the hot solution to ensure the compound is fully dissolved and not supersaturated.
-
Cool the solution more slowly to allow for proper crystal lattice formation. This can be achieved by allowing the flask to cool to room temperature on a benchtop before transferring it to an ice bath.
-
If using a mixed solvent system, you may have added too much of the "bad" solvent too quickly. Reheat the solution until it is clear and then add the antisolvent more slowly.
-
Introduce a seed crystal of the pure compound to encourage nucleation.
-
If the issue persists, it may be necessary to purify the compound by another method, such as column chromatography, to remove impurities that are inhibiting crystallization.
Q4: Very few or no crystals have formed upon cooling my solution. What are the likely causes and how can I induce crystallization?
A4: A low yield or complete lack of crystal formation is a common issue. The primary causes are typically using too much solvent or the solution being supersaturated.[1] Here are some techniques to induce crystallization:
-
Reduce Solvent Volume: If an excess of solvent was used, it can be carefully evaporated to concentrate the solution.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[1]
-
Seed Crystals: Adding a small crystal of the pure thiadiazole derivative can initiate the crystallization process.[1]
-
Lower Temperature: If cooling to room temperature is insufficient, placing the flask in an ice bath or even a freezer can further decrease the solubility and promote crystallization.
-
Extended Time: Some compounds require a longer period to crystallize. Leaving the solution undisturbed for an extended time may be beneficial.
Q5: The crystals I obtained are very fine needles or powder. How can I grow larger crystals?
A5: The formation of very small crystals is often a result of rapid crystallization. To encourage the growth of larger, purer crystals, the rate of cooling should be slowed down. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before transferring it to a colder environment like an ice bath. Using a slightly larger volume of solvent than the minimum required can also slow down the crystallization process.
Data Presentation: Solvent Systems for Thiadiazole Derivatives
The choice of solvent is critical for successful recrystallization. The following table summarizes solvent systems that have been successfully employed for the recrystallization of various thiadiazole derivatives, as reported in the literature.
| Thiadiazole Derivative Type | Recrystallization Solvent(s) | Reference(s) |
| 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives | Acetic Acid | [2] |
| Schiff's bases of 2-amino-5-(N-pyrrole methyl)1,3,4-thiadiazole | Benzene-Chloroform (1:2) | [3] |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | Water | [4] |
| 5-Substituted benzyl thio-2-amino-1,3,4-thiadiazole | Ethanol | [2] |
| Amic acids of thiadiazole | Suitable Solvent (unspecified) | [5] |
| 2-Substituted benzimidazole derivatives with thiadiazole moiety | Ethanol | [6] |
| 2-Amino-1,3,4-thiadiazole derivatives | Ethanol | [7] |
| N,N'-disubstituted benzimidazole-2-thione with thiadiazole | Ethanol | [6] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Chloroform and Hexane | [8] |
Experimental Protocols
This section provides a generalized methodology for the recrystallization of a thiadiazole derivative. The specific solvent, volumes, and temperatures will need to be optimized for each unique compound.
General Recrystallization Protocol for a Thiadiazole Derivative
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate single solvent or a mixed solvent system.
-
Dissolution: Place the crude thiadiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent in a mixed system). Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of additional hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent System: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Mixed Solvent System: To the hot solution of the compound in the "good" solvent, add the "bad" solvent dropwise with swirling until a faint cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly as described above.
-
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow for Recrystallization of Thiadiazole Derivatives
Caption: A generalized workflow for the recrystallization of thiadiazole derivatives.
Troubleshooting Logic for Common Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Stability issues and degradation of 5-isopropyl-1,3,4-thiadiazol-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-isopropyl-1,3,4-thiadiazol-2-ol. The information is presented in a question-and-answer format to directly address common stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to pH, temperature, and light. The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can be prone to ring cleavage under basic conditions.[1] Elevated temperatures can lead to thermal decomposition, and exposure to UV light may cause photodegradation.
Q2: How should I properly store this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) is advisable to minimize degradation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, hydrolysis of the 1,3,4-thiadiazole ring under basic conditions can lead to ring-opened products. Thermal degradation may result in the fragmentation of the molecule, potentially cleaving the isopropyl group or breaking the heterocyclic ring. Photodegradation could lead to various oxidized and rearranged products.
Q4: Can this compound undergo tautomerization?
A4: Yes, 2-hydroxy-1,3,4-thiadiazole derivatives can exist in tautomeric forms. It is likely that this compound exists in equilibrium with its thione tautomer, 5-isopropyl-1,3,4-thiadiazolidin-2-one. The predominant tautomer can be influenced by the solvent and the physical state (solid or in solution).
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Ensure the compound is stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere). If degradation is suspected, it is advisable to use a fresh batch of the compound or re-purify the existing stock.
-
-
Possible Cause 2: Hydrolysis during experimental procedures.
-
Solution: If your experiments involve basic conditions, be aware of the potential for ring cleavage. It is recommended to maintain a neutral or slightly acidic pH if possible. If basic conditions are necessary, minimize the exposure time and temperature.
-
-
Possible Cause 3: Photodegradation from ambient light.
-
Solution: Protect the compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever feasible.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: Presence of synthesis-related impurities.
-
Solution: Review the synthesis protocol to identify potential byproducts. Common impurities can arise from starting materials or side reactions. Re-purification of the compound using techniques like recrystallization or column chromatography may be necessary.
-
-
Possible Cause 2: On-column degradation.
-
Solution: The stationary phase or mobile phase of the HPLC could be contributing to the degradation of the compound. Ensure the mobile phase is compatible with the compound and consider using a less reactive column stationary phase. Adjusting the pH of the mobile phase can also mitigate on-column degradation.
-
-
Possible Cause 3: Formation of degradation products during sample preparation or storage.
-
Solution: Prepare samples fresh before analysis. If samples need to be stored, keep them at a low temperature and protected from light. Analyze a sample immediately after preparation and then again after a certain period to check for the appearance of new peaks.
-
Quantitative Stability Data (Illustrative)
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide an illustrative example based on general knowledge of similar heterocyclic compounds and forced degradation studies.[2][3][4]
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 40°C.
| pH | Incubation Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| 2.0 | 24 | < 5% | None significant |
| 7.0 | 24 | 5-10% | Minor oxidative and hydrolytic products |
| 10.0 | 24 | 20-30% | Ring-opened hydrolytic products |
Table 2: Illustrative Thermal and Photostability of this compound (Solid State).
| Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| 60°C | 7 days | 10-15% | Thermally induced fragments |
| ICH Q1B Option 1 Photostability | 1.2 million lux hours & 200 W h/m² | 15-25% | Oxidized and rearranged photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing and general forced degradation studies.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven at 60°C for 7 days.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) and compare them to an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the samples from the forced degradation study in the initial mobile phase composition to an appropriate concentration.
-
Analysis: Inject the samples and monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it can effectively separate the parent compound from its degradation products.
Visualizations
References
- 1. isres.org [isres.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Thiadiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of thiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many thiadiazole compounds?
A1: The low aqueous solubility of many thiadiazole derivatives often stems from their chemical structure. The sulfur atom in the thiadiazole ring contributes to increased liposolubility.[1] Additionally, the overall molecular structure, including substitutions on the phenyl ring, can significantly decrease solubility.[2] These factors can lead to a highly lipophilic character, which favors partitioning into non-aqueous environments over aqueous media.[3]
Q2: What are the most common strategies to improve the aqueous solubility of thiadiazole compounds?
A2: Several effective strategies are employed to enhance the solubility of poorly soluble thiadiazole compounds. These include:
-
Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former to create a new crystalline solid form with improved physicochemical properties, including solubility.[4][5][6][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes that are more water-soluble.[9][10][11][12]
-
Solid Dispersions: This approach involves dispersing the thiadiazole compound in a hydrophilic polymer matrix.[3][13][14][15] This can convert the drug from a crystalline to a more soluble amorphous form.[3]
-
Nanotechnology: Reducing particle size to the nanoscale increases the surface area, which can lead to enhanced dissolution rates and solubility.[13][16][17][18][19]
-
pH Adjustment: For ionizable thiadiazole compounds, altering the pH of the solution can increase solubility by converting the compound to a more soluble salt form.[20][21]
Q3: How does pH affect the solubility of thiadiazole derivatives?
A3: The effect of pH on solubility is dependent on the specific thiadiazole derivative and its ionizable groups. For some thiadiazoles, solubility is only slightly dependent on pH within the physiological range.[22] However, for others, pH modification can be a viable strategy. For instance, in some 1,3,4-thiadiazole analogues, protonation of a nitrogen atom can occur at low pH, potentially influencing solubility.[23] It is crucial to determine the pKa of the specific compound to predict how pH adjustments will affect its solubility.
Troubleshooting Guides
Issue: My thiadiazole compound is not dissolving sufficiently in aqueous buffer for my in vitro assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low solubility of the compound. | Prepare a solid dispersion of your compound with a hydrophilic polymer like PVP or Pluronic F127.[3] | Increased solubility and dissolution rate of the thiadiazole compound in the aqueous buffer. |
| Compound is in a poorly soluble crystalline form. | Attempt to form a co-crystal with a pharmaceutically acceptable co-former such as vanillic acid.[4][6] | Formation of a new solid phase with potentially higher aqueous solubility. |
| The pH of the buffer is not optimal for solubilization. | If your compound has ionizable functional groups, test a range of pH values for your buffer to find the optimal pH for solubility.[20] | Identification of a pH where the compound exists in its more soluble ionized form, leading to improved dissolution. |
| Slow dissolution kinetics. | Utilize complexation with hydroxypropyl-β-cyclodextrin.[9] | Formation of an inclusion complex that enhances both the solubility and the dissolution rate of the compound. |
Issue: I am observing precipitation of my thiadiazole compound when moving from a stock solution in an organic solvent to an aqueous medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Salting out" or precipitation due to solvent change. | Prepare a stock solution of the thiadiazole compound complexed with a cyclodextrin in the organic solvent before dilution into the aqueous medium. | The cyclodextrin will help to maintain the solubility of the compound in the aqueous phase, preventing precipitation. |
| Supersaturation and subsequent precipitation. | Formulate the thiadiazole compound as a nanosuspension.[20] | The smaller particle size and increased surface area of the nanoparticles can improve the dissolution rate and stability in the aqueous medium. |
| Insufficient solubilizing agent in the aqueous phase. | Incorporate a co-solvent or surfactant in the aqueous medium. | The co-solvent or surfactant will increase the solvent capacity of the aqueous phase for the thiadiazole compound. |
Data Presentation
Table 1: Enhancement of 1,2,4-Thiadiazole Derivative (TDZ) Solubility with Polymers in Buffer (pH 1.2)
| Polymer (5% w/v) | Solubility Increase (-fold) |
| PEG 6000 | 1.4 |
| PVP K29-30 | 4.2 |
| Pluronic F127 | 14.8 |
| Data sourced from a study on polymeric composites of a 1,2,4-thiadiazole derivative.[22] |
Table 2: Solubility of a 1,2,4-Thiadiazole Derivative (TDZ) and its Co-crystal with Vanillic Acid
| Compound | Solubility in Water (mg/mL) | Solubility Increase (-fold) |
| Pure TDZ | ~0.03 | - |
| TDZ-Vanillic Acid Co-crystal | ~0.126 | 4.2 |
| Data adapted from a study on co-crystal formation.[6] |
Experimental Protocols
Protocol 1: Preparation of a Thiadiazole-Polymer Solid Dispersion by Mechanical Grinding
Objective: To improve the solubility and dissolution rate of a poorly soluble thiadiazole derivative by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
Thiadiazole derivative (TDZ)
-
Polyvinylpyrrolidone (PVP K29-30) or Pluronic F127 (F127)
-
Mortar and pestle
-
Spatula
-
Analytical balance
Procedure:
-
Weigh the desired amounts of the thiadiazole derivative and the selected polymer (e.g., a 1:4 drug-to-polymer ratio by weight).
-
Transfer both components to a clean, dry mortar.
-
Begin grinding the mixture with the pestle using moderate pressure.
-
Continue grinding for a consistent period (e.g., 30 minutes) to ensure a homogeneous mixture.
-
Scrape the sides of the mortar with a spatula periodically to ensure all material is being ground.
-
The resulting powder is the solid dispersion, which can be used for solubility and dissolution studies.
-
Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the interaction between the drug and the polymer.[3]
Protocol 2: Preparation of Thiadiazole-Cyclodextrin Inclusion Complexes by Freeze-Drying
Objective: To enhance the aqueous solubility of a thiadiazole compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Thiadiazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add the thiadiazole compound to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, freeze the solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen sample using a freeze-dryer until all the water has been removed and a dry powder is obtained.
-
The resulting powder is the thiadiazole-HP-β-CD inclusion complex.
-
Confirm complex formation using analytical techniques such as solid-state 13C NMR.[9]
Protocol 3: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of a thiadiazole compound or its formulation in a specific aqueous medium.
Materials:
-
Thiadiazole compound or formulation
-
Aqueous medium (e.g., phosphate buffer pH 7.4)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the thiadiazole compound or its formulation to a known volume of the aqueous medium in a sealed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the aqueous medium as necessary to bring the concentration within the analytical range of your quantification method.
-
Analyze the concentration of the dissolved thiadiazole compound using a validated HPLC or UV-Vis spectrophotometric method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested medium.
Visualizations
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. sciresjournals.com [sciresjournals.com]
- 19. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges. | Semantic Scholar [semanticscholar.org]
- 20. journals.umcs.pl [journals.umcs.pl]
- 21. wjbphs.com [wjbphs.com]
- 22. permegear.com [permegear.com]
- 23. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiadiazole Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiadiazole cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during thiadiazole cyclization experiments.
Q1: My thiadiazole cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in thiadiazole synthesis.[1] Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your reactants and solvents. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
-
Reaction Conditions:
-
Temperature: The reaction temperature may not be optimal. Gradually increase or decrease the temperature to find the ideal condition for your specific substrates.
-
Reaction Time: The reaction may not have gone to completion, or prolonged reaction times could be leading to product decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
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Catalyst/Reagent: The choice and amount of catalyst or cyclizing agent are crucial. For instance, in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides, dehydrating agents like phosphorus oxychloride or polyphosphoric acid are commonly used.[2] For 1,2,3-thiadiazoles via the Hurd-Mori reaction, thionyl chloride is the key reagent.[3][4][5] Consider screening different catalysts or adjusting their concentrations.
-
-
Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Work-up Procedure: Product may be lost during the work-up and purification steps. Ensure efficient extraction and minimize transfers. Thoroughly rinse all glassware that came into contact with the product.[1]
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize these?
A2: The formation of side products is often related to the reactivity of the starting materials and the reaction conditions. Here are some strategies to improve selectivity:
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Protecting Groups: If your starting materials have multiple reactive functional groups, consider using protecting groups to block unwanted side reactions.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired cyclization.
-
Controlled Addition of Reagents: Adding a reactive reagent dropwise at a controlled temperature can sometimes prevent the formation of side products by maintaining a low concentration of the reagent in the reaction mixture.[1]
-
Alternative Synthetic Routes: If side product formation is persistent, exploring a different synthetic route to the target thiadiazole may be necessary. For example, modern methods like microwave-assisted synthesis have been reported to reduce reaction times and minimize the formation of undesirable by-products.[6][7][8]
Q3: The purification of my thiadiazole product is proving to be difficult. What purification techniques are most effective?
A3: Purification challenges can arise from the physical properties of the thiadiazole derivative or the presence of closely related impurities.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. Carefully select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel or alumina is a standard purification technique. A careful selection of the eluent system is critical for good separation.
-
Kugelrohr Distillation: For thermally stable, volatile liquid products, Kugelrohr distillation can be a suitable purification method.
Q4: How do electron-withdrawing and electron-donating groups on the starting materials affect the thiadiazole cyclization?
A4: The electronic nature of the substituents on your starting materials can significantly impact the ease and success of the cyclization reaction. Generally, the specific effect depends on the reaction mechanism for the particular thiadiazole isomer being synthesized. For some cyclizations, electron-withdrawing groups can facilitate the reaction by making a particular atom more electrophilic and susceptible to nucleophilic attack, which is a key step in many cyclization mechanisms. Conversely, electron-donating groups might hinder the reaction by decreasing the electrophilicity. It is often necessary to empirically test different substituted starting materials to understand their effect on your specific reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for different thiadiazole cyclization methods, highlighting the impact of various reaction conditions on product yield.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles
| Entry | Aryl Group | Method | Reaction Time | Yield (%) |
| 1 | Phenyl | Conventional | 1.5 hours | 75 |
| 2 | Phenyl | Microwave | 3 minutes | 90 |
| 3 | 4-Chlorophenyl | Conventional | 2 hours | 72 |
| 4 | 4-Chlorophenyl | Microwave | 3.5 minutes | 88 |
| 5 | 4-Nitrophenyl | Conventional | 2.5 hours | 68 |
| 6 | 4-Nitrophenyl | Microwave | 4 minutes | 85 |
Data compiled from multiple sources demonstrating the general trend of improved yields and reduced reaction times with microwave-assisted synthesis.[6][9][10]
Table 2: Optimization of Iodine-Mediated Synthesis of an Indolyl-1,3,4-Thiadiazole Amine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 2.5 | 85 |
| 2 | Dioxane | 100 | 3 | 78 |
| 3 | Chloroform | 60 | 4 | 65 |
| 4 | Methanol | 65 | 5 | 55 |
This table illustrates the effect of solvent and temperature on the yield of a specific iodine-mediated thiadiazole synthesis.[11]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles [9]
-
In a beaker, take the substituted thiosemicarbazide (0.10 M) and the corresponding substituted benzoic acid (0.01 M).
-
Add phosphorus oxychloride (25 ml) and a minimal amount of dimethylformamide (10 ml) to dissolve the reactants.
-
With stirring, add 10 drops of concentrated sulfuric acid to the solution.
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3-5 minutes, with a pulse rate of 30 seconds.
-
After completion, cool the reaction mixture and pour it over crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles [5]
-
Dissolve the ketone containing an α-methylene group (1 equivalent) and thiosemicarbazide (1 equivalent) in absolute ethanol.
-
Heat the mixture under reflux for 5 hours.
-
Remove the solvent under reduced pressure.
-
Wash the residue with diethyl ether and recrystallize from ethanol to obtain the thiosemicarbazone intermediate.
-
Stir an excess amount of thionyl chloride at room temperature.
-
Slowly add the thiosemicarbazone intermediate to the stirred thionyl chloride.
-
Continue stirring at room temperature for the time determined by TLC monitoring for the completion of the reaction.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3-thiadiazole.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: A general workflow for optimizing chemical reaction conditions.
Caption: Inhibition of the JNK signaling pathway by a thiadiazole compound.[12][13][]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting diazotization and hydrolysis of aminothiadiazoles
This technical support center provides troubleshooting guidance for common issues encountered during the diazotization and subsequent hydrolysis of aminothiadiazoles. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my diazotization of a 2-aminothiadiazole derivative failing or resulting in very low yields?
A: Low yields or reaction failure during the diazotization of aminothiadiazoles can be attributed to several factors, primarily related to the electronic nature of the heterocycle:
-
Weak Basicity: The 2-aminothiadiazole ring system is highly electron-deficient. This is due to the presence of electronegative nitrogen and sulfur atoms in the ring, which reduces the nucleophilicity of the exocyclic amino group.[1][2] This makes the initial nitrosation step, the rate-determining step of the reaction, challenging.[3]
-
Instability of Diazonium Salt: Heterocyclic diazonium salts are often less stable than their carbocyclic aromatic counterparts.[2][4] The formed thiadiazole diazonium salt may decompose under the reaction conditions before it can be used in a subsequent step.[5]
-
Poor Solubility: The starting aminothiadiazole may have poor solubility in the acidic medium, leading to an incomplete reaction.
Solution: To overcome these issues, consider optimizing the reaction conditions by using stronger acids or mixed-acid systems to improve solubility and modifying the nitrosating agent.
Q2: What are the optimal reaction conditions for diazotizing aminothiadiazoles?
A: Optimal conditions often require a careful balance of acid strength, nitrosating agent, and temperature:
-
Acid Medium: Strongly acidic conditions are typically necessary.[2] While mineral acids like HCl and H₂SO₄ are common, mixtures such as acetic acid with methanesulfonic acid have been shown to improve yields by enhancing the solubility of the starting material.
-
Temperature Control: The reaction must be kept cold, typically between 0–5 °C.[5] This is critical to prevent the decomposition of both nitrous acid (formed in situ) and the resulting diazonium salt.[5][6]
-
Nitrosating Agent: Sodium nitrite (NaNO₂) is the most common reagent, used to generate nitrous acid in situ with a strong acid.[7] For weakly basic amines, alternative reagents like nitrosylsulfuric acid or organic nitrites (e.g., tert-butyl nitrite) in organic solvents may provide better results.[8]
Q3: My thiadiazole diazonium salt decomposes before I can proceed to the hydrolysis step. How can I improve its stability?
A: The instability of diazonium salts is a well-known challenge.[4] Here are some strategies to manage it:
-
Maintain Low Temperatures: Do not allow the temperature of the diazonium salt solution to rise above 5 °C at any point.[5][6]
-
Use In Situ: The most effective strategy is to use the diazonium salt solution immediately after its preparation without isolation.[7]
-
Choice of Counter-ion: If isolation is necessary, the stability of the salt is highly dependent on the counter-ion. Salts like tetrafluoroborates and tosylates are generally more thermally stable and less shock-sensitive than chloride or acetate salts.[4][7]
-
Convert to a Triazene: For storage or use in milder conditions, the diazonium salt can be reacted with a secondary amine (e.g., piperidine) to form a much more stable triazene, which can be cleaved later to regenerate the diazonium ion.[4]
Q4: The hydrolysis of my thiadiazole diazonium salt is not working and produces a dark-colored tar. What is happening?
A: This is a common outcome when the hydrolysis conditions are not optimal.
-
Decomposition Outcompetes Hydrolysis: The high temperatures often required for hydrolysis can accelerate the decomposition of the diazonium salt through radical pathways, leading to polymerization and tar formation instead of the desired hydroxyl-thiadiazole.
-
Side Reactions: The diazonium ion is a weak electrophile. It can react with other nucleophiles present in the mixture or even with unreacted aminothiadiazole to form colored azo compounds, which can contribute to the complex mixture of byproducts.[9]
Solution: A common procedure to favor hydrolysis is to add the cold diazonium salt solution slowly to a large volume of boiling, dilute sulfuric acid. This ensures that the concentration of the diazonium salt remains low in the hot solution, minimizing side reactions.
Q5: How can I quickly confirm that the diazonium salt has formed successfully before attempting the hydrolysis?
A: A simple qualitative test is to perform an azo coupling reaction.[6] Diazonium salts readily couple with activated aromatic compounds, such as 2-naphthol (beta-naphthol), in an alkaline solution to produce intensely colored azo dyes.[6][9] The formation of a brilliant red or orange precipitate upon adding a small amount of your diazonium salt solution to an alkaline solution of 2-naphthol confirms the presence of the diazonium ion.[6][10]
Data Presentation
The selection of the nitrosating agent and solvent system is critical for optimizing the diazotization of weakly basic heterocyclic amines.
Table 1: Optimization of Diazotization Yield for a Model Aminothiadiazole Derivative.
| Entry | Nitrosating Agent | Solvent System | Temperature (°C) | Yield (%) |
| 1 | NaNO₂ | TFA | 0 | 25 |
| 2 | NaNO₂ | TFA | 20 | 15 |
| 3 | NOBF₄ | TFA | 0 | 33 |
| 4 | NOBF₄ | TFA | 20 | 21 |
| 5 | NaNO₂ | AcOH + TFA (1:1) | 0 | 45 |
| 6 | NaNO₂ | MeSO₃H | 0 | 52 |
| 7 | NaNO₂ | AcOH + MeSO₃H (1:1) | 0 | 65 |
| 8 | NaNO₂ | AcOH | 0 | 30 |
Data adapted from a study on a functionalized amino-1,2,5-oxadiazole, which serves as a relevant model for the challenges faced with aminothiadiazoles.
Diagrams and Workflows
Experimental Workflow
Caption: General workflow for the diazotization and hydrolysis of aminothiadiazoles.
Troubleshooting Logic for Low Diazotization Yield
Caption: Troubleshooting decision tree for low yields in aminothiadiazole diazotization.
Competing Fates of the Diazonium Intermediate
Caption: Diagram showing the competing reaction pathways for a thiadiazole diazonium salt.
Experimental Protocols
Protocol 1: General Procedure for Diazotization of 2-Aminothiadiazole
WARNING: Diazonium salts can be explosive when isolated and dry. These procedures should be carried out in a fume hood with appropriate personal protective equipment, including a safety shield.
-
In a flask equipped with a magnetic stirrer and a thermometer, suspend or dissolve one equivalent of the 2-aminothiadiazole derivative in a suitable strong acid (e.g., 6M HCl or a 1:1 mixture of acetic acid and methanesulfonic acid).
-
Cool the mixture to 0–5 °C using an ice-salt bath. Maintain this temperature throughout the procedure.
-
In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred, cold aminothiadiazole suspension over 15–20 minutes. Ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes.
-
The resulting pale yellow solution/suspension is the diazonium salt, which should be used immediately in the next step without isolation.
Protocol 2: Qualitative Test for Diazonium Salt Formation (Azo Coupling)
-
Prepare a test solution by dissolving a small amount (~50 mg) of 2-naphthol in 2 mL of 10% aqueous sodium hydroxide solution in a test tube.[6]
-
Cool this alkaline solution in an ice bath.
-
Using a pipette, add 2-3 drops of the freshly prepared, cold diazonium salt solution into the cold 2-naphthol solution.[6]
-
The immediate formation of an intense orange or scarlet-red precipitate confirms the successful formation of the diazonium salt.[6][10]
Protocol 3: General Procedure for Hydrolysis of a Thiadiazole Diazonium Salt
-
In a large flask (at least 5-10 times the volume of the diazonium solution), bring a dilute solution of sulfuric acid (e.g., 10-20% v/v) to a gentle boil.
-
Slowly add the cold (0–5 °C) diazonium salt solution, prepared as in Protocol 1, dropwise into the boiling acid solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture for an additional 15–30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The solid hydroxythiadiazole product may precipitate upon cooling. If so, it can be collected by vacuum filtration.
-
If the product is soluble, it may be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The crude product should be purified by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Azo dye test - Labster [theory.labster.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. cuhk.edu.hk [cuhk.edu.hk]
Technical Support Center: 5-isopropyl-1,3,4-thiadiazol-2-ol Production
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to the synthesis and scale-up of 5-isopropyl-1,3,4-thiadiazol-2-ol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic route involving the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Incomplete Intermediate Formation: The initial reaction between the isobutyric acid derivative (e.g., isobutyryl chloride) and thiosemicarbazide to form the acylthiosemicarbazide intermediate may be incomplete. Ensure anhydrous conditions and proper stoichiometry.
-
Inefficient Cyclization: The acid-catalyzed cyclization (dehydration) is a critical step. The strength and amount of the acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid) are crucial. Insufficient acid or temperatures below the required threshold (typically 80-120°C) can lead to poor conversion.[1][2]
-
Side Reactions: At elevated temperatures, side reactions or decomposition of the starting material or product can occur. Monitor the reaction temperature closely and avoid excessive heating.
-
Product Isolation: The product is typically isolated by quenching the acidic reaction mixture in water and neutralizing it to induce precipitation.[2] If the pH is not optimal (typically around 8), the product may remain partially dissolved. Ensure thorough neutralization and allow sufficient time for complete precipitation.
Q2: I am observing a significant amount of an insoluble byproduct. What is it and how can I prevent it?
A2: The most likely insoluble byproduct is a dimeric or polymeric species formed through intermolecular reactions.
-
Cause: This often occurs if the concentration of reactants is too high or if the reaction temperature is not uniformly controlled, creating "hot spots" that promote side reactions. Dimeric byproducts like 2,5-disubstituted thiadiazoles can also form.[1]
-
Prevention:
-
Maintain moderate reactant concentrations.
-
Ensure efficient stirring, especially during scale-up, to maintain homogenous temperature distribution.
-
Control the rate of addition of reagents to manage the reaction exotherm.
-
-
Removal: Many byproducts can be removed during work-up. Reprecipitation or recrystallization from a suitable solvent is often effective for isolating the desired monomeric product.[1]
Q3: The final product appears discolored or oily, even after initial precipitation. How can I improve its purity?
A3: Discoloration or an oily consistency points to residual starting materials, intermediates, or byproducts.
-
Purification Strategy:
-
Washing: After filtration, wash the crude product thoroughly with cold water to remove any inorganic salts from the neutralization step.
-
Recrystallization: This is the most effective method for purification. Select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. A mixture of DMF and water (e.g., 1:2 ratio) has been shown to be effective for similar compounds.[3]
-
Activated Carbon Treatment: If discoloration persists after recrystallization, it may be due to trace, highly colored impurities. A hot filtration over a small amount of activated carbon can remove these.
-
Q4: The reaction seems to stall and does not proceed to completion. What should I check?
A4: A stalled reaction is often related to the catalyst or reaction conditions.
-
Catalyst Deactivation: The dehydrating agent (e.g., concentrated sulfuric acid) can be deactivated by excess water. Ensure all reagents and solvents are sufficiently dry.
-
Insufficient Temperature: The cyclization step is endothermic and requires a specific temperature range to proceed efficiently. Verify that the internal reaction temperature is being maintained at the target level (e.g., 80–100°C).[1]
-
Reagent Stoichiometry: An incorrect ratio of thiosemicarbazide to the carboxylic acid can result in unreacted starting material.[3] Verify the molar ratios of your reactants.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The most common and scalable approach is the acid-catalyzed cyclization of thiosemicarbazide with isobutyric acid or a derivative.[2] Using a strong dehydrating agent like polyphosphoric acid or sulfuric acid promotes the ring closure.[2][4] A solid-phase reaction using phosphorus pentachloride as the catalyst has also been reported to give very high yields (>91%) under mild, solvent-free conditions, which can be advantageous for scalability and green chemistry.[3]
Q2: Does this compound exist in tautomeric forms?
A2: Yes. The 2-hydroxy (-ol) form of a 1,3,4-thiadiazole is in tautomeric equilibrium with the 1,3,4-thiadiazolidin-2-one form. The position of this equilibrium can be influenced by the solvent, pH, and temperature. It is crucial to be aware of this when performing structural characterization (e.g., via NMR) as peaks corresponding to both tautomers may be present.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Several safety precautions are critical:
-
Exothermic Reaction: The reaction of acyl chlorides with thiosemicarbazide and the quenching of concentrated acid are highly exothermic. Use an ice bath for initial mixing and add reagents slowly to control the temperature. For scale-up, ensure the reactor has adequate cooling capacity.
-
Corrosive Reagents: Concentrated sulfuric acid, polyphosphoric acid, and phosphorus pentachloride are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Gas Evolution: The reaction may release toxic gases. Ensure adequate ventilation at all times.
Q4: What analytical techniques are recommended for in-process control and final product analysis?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying any impurities. A reverse-phase method with a C18 column is often suitable for this class of compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
Data Presentation
Table 1: Comparison of Reagents for Thiadiazole Ring Cyclization
| Dehydrating Agent / Catalyst | Reaction Type | Temperature | Reported Yield (for analogous amines) | Key Advantages / Disadvantages |
| Concentrated Sulfuric Acid | Liquid Phase | 80 - 110°C | Moderate to Good | Strong dehydrating agent; highly corrosive; work-up can be hazardous.[1] |
| Polyphosphoric Acid (PPA) | Liquid Phase | 100 - 120°C | Good | Effective dehydrating agent and solvent; viscous and can be difficult to stir.[2] |
| Phosphorus Pentachloride (PCl₅) | Solid Phase | Room Temp | > 91% | Mild conditions, short reaction time, high yield; PCl₅ is toxic and moisture-sensitive.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Cyclization
This protocol is based on the established method of cyclizing an acylthiosemicarbazide intermediate.
Step 1: Synthesis of 1-Isobutyrylthiosemicarbazide (Intermediate)
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend thiosemicarbazide (1.0 eq) in an anhydrous solvent (e.g., THF, acetonitrile).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add isobutyryl chloride (1.05 eq) dropwise to the suspension over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the thiosemicarbazide.
-
The intermediate can be isolated by filtration or the solvent can be removed under reduced pressure.
Step 2: Cyclization to this compound
-
Carefully add the crude 1-isobutyrylthiosemicarbazide from Step 1 to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid (approx. 2-4 parts by weight relative to the intermediate) at 80°C.[2]
-
Increase the temperature to 100-110°C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the viscous reaction mixture into a beaker containing crushed ice/water (approx. 10 volumes). This step is highly exothermic and should be done with caution in a fume hood.
-
Neutralize the acidic aqueous solution to a pH of ~8 using a saturated solution of sodium carbonate or ammonium hydroxide.
-
The crude product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in thiadiazole synthesis.
References
- 1. 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 37663-52-8 | Benchchem [benchchem.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Substituted-1,3,4-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-substituted-1,3,4-thiadiazoles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 5-substituted-1,3,4-thiadiazoles, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 5-Substituted-1,3,4-Thiadiazole
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure that the starting materials, such as thiosemicarbazide, acylhydrazines, and carboxylic acids, are pure and dry. Impurities can interfere with the reaction.
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly depending on the specific substrates and reagents used. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Cyclizing Agent: The selection and amount of the cyclizing agent (e.g., concentrated sulfuric acid, phosphoric acid, phosphorus oxychloride) are critical. An insufficient amount may lead to incomplete cyclization, while an excess can cause charring or other side reactions. The optimal amount should be determined for each specific reaction.
-
Improper pH: For reactions involving a basification step during work-up, ensure the pH is adjusted correctly. Incomplete neutralization can lead to the loss of the product during extraction.
-
Moisture Contamination: Many reagents used in these syntheses are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under anhydrous conditions where specified.
-
Issue 2: Formation of an Unexpected Side Product, a 1,3,4-Oxadiazole
-
Question: I have isolated a significant amount of a 1,3,4-oxadiazole byproduct instead of my target 1,3,4-thiadiazole. Why is this happening and how can I prevent it?
-
Answer: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when starting from thiosemicarbazide or its derivatives under certain oxidative conditions.
-
Mechanism of Formation: The oxygen atom can compete with the sulfur atom in the cyclization step, leading to the formation of the oxadiazole ring. This is more likely to occur in the presence of certain oxidizing agents or when the reaction conditions favor the attack of the oxygen nucleophile.
-
Preventative Measures:
-
Choice of Reagents: When synthesizing 2-amino-1,3,4-thiadiazoles, the choice of cyclizing and dehydrating agent is crucial. While some reagents can promote oxadiazole formation, others are more selective for thiadiazole synthesis. For instance, the use of p-TsCl can sometimes lead to oxadiazoles, whereas strong acids like H₂SO₄ or POCl₃ often favor thiadiazole formation.[1]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and using a non-oxidizing acid catalyst can help minimize the formation of the oxadiazole byproduct.
-
-
Issue 3: Presence of N,N'-Diacylhydrazine as a Major Impurity
-
Question: My final product is contaminated with a significant amount of N,N'-diacylhydrazine. How is this formed and what is the best way to remove it or prevent its formation?
-
Answer: N,N'-diacylhydrazines are common intermediates or byproducts in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from acyl hydrazines.[2]
-
Formation Pathway: These compounds are formed from the reaction of two molecules of the acylhydrazine starting material. In the synthesis of thiadiazoles using reagents like Lawesson's reagent, the N,N'-diacylhydrazine can be an intermediate that is subsequently converted to the thiadiazole.
-
Mitigation Strategies:
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the acyl hydrazine and the sulfur source (e.g., Lawesson's reagent). An excess of the acyl hydrazine can lead to the accumulation of the diacylhydrazine intermediate.
-
Sufficient Reaction Time and Temperature: Incomplete conversion of the N,N'-diacylhydrazine intermediate to the final thiadiazole can occur if the reaction time is too short or the temperature is too low. Monitoring the reaction by TLC can help ensure complete conversion.
-
Purification: If N,N'-diacylhydrazine is present in the final product, it can often be removed by column chromatography or recrystallization, as its polarity and solubility may differ from the desired thiadiazole.
-
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying my 5-substituted-1,3,4-thiadiazole from the reaction mixture. What are some common purification challenges and how can I overcome them?
-
Answer: Purification of 5-substituted-1,3,4-thiadiazoles can be challenging due to the presence of unreacted starting materials, side products, and the physicochemical properties of the target compound itself.
-
Recrystallization: This is a common and effective method for purifying solid thiadiazole derivatives. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. Common solvents include ethanol, methanol, and mixtures of solvents like DMF/water.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents with varying polarities) should be optimized to achieve good separation.
-
Acid-Base Extraction: If the thiadiazole has basic or acidic functional groups, it may be possible to purify it by acid-base extraction. For example, a basic thiadiazole can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then recovered by basifying the aqueous solution and extracting with an organic solvent.
-
Quantitative Data on Synthesis Methods
The following tables summarize quantitative data from various synthetic methods for 5-substituted-1,3,4-thiadiazoles, providing a comparison of yields under different reaction conditions.
Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazide and Carboxylic Acids
| Substituent (R) | Cyclizing Agent | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | conc. H₂SO₄ | 1.5 | High | [1] |
| 2-Hydroxyphenyl | conc. H₂SO₄ | 1.5 | High | [1] |
| 4-Methoxyphenyl | conc. H₂SO₄ | 4 | 35-80 | [3] |
| Various Aryl | POCl₃ | 3-4 | Good | [4] |
| p-Nitrophenyl | PCl₅ (solid-phase) | - | 96.7 | [5] |
| p-Chlorophenyl | PCl₅ (solid-phase) | - | 97.6 | [5] |
| Methyl | PCl₅ (solid-phase) | - | 95.2 | [5] |
Table 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from N,N'-Diacylhydrazines
| Substituents (R¹, R²) | Thionating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Aryl, Aryl | Lawesson's Reagent | Toluene | - | Moderate to High | [6] |
| Aryl, Aryl | Fluorous Lawesson's Reagent | - | - | High | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 5-substituted-1,3,4-thiadiazoles.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Thiosemicarbazide and Benzoic Acid
-
Materials:
-
Thiosemicarbazide (0.1 mol)
-
Benzoic acid (0.1 mol)
-
Concentrated Sulfuric Acid (5 ml)
-
Ethanol (50 ml)
-
Crushed ice
-
Sodium carbonate solution (10%)
-
-
Procedure:
-
A mixture of thiosemicarbazide (9.11 g, 0.1 mol), benzoic acid (12.2 g, 0.1 mol), and concentrated sulfuric acid (5 ml) in 50 ml of ethanol is refluxed for 1.5 hours.[1]
-
The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is allowed to cool to room temperature and then poured onto crushed ice.
-
The precipitated solid is collected by filtration and washed thoroughly with cold water.
-
The crude product is then neutralized with a 10% sodium carbonate solution.
-
The solid is filtered, washed with water, and dried.
-
The final product is recrystallized from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Protocol 2: Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiol from Potassium Dithiocarbazate
-
Materials:
-
Potassium 3-(N-acetyl-β-alanyl)dithiocarbazate (8.15 g)
-
Concentrated Sulfuric Acid (50 ml)
-
-
Procedure:
-
Potassium 3-(N-acetyl-β-alanyl)dithiocarbazate (8.15 g) is added portion-wise to 50 ml of concentrated sulfuric acid, maintaining the temperature between 5°C and 10°C.[8]
-
The mixture is stirred at this temperature for 30 minutes.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-(2-acetamidoethyl)-1,3,4-thiadiazole-2-thiol.
-
Protocol 3: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Aldehydes and Hydrazides using Lawesson's Reagent
-
Materials:
-
Aryl hydrazide (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Ethanol
-
Lawesson's Reagent (LR)
-
Dimethylaminopyridine (DMAP)
-
Toluene
-
-
Procedure:
-
A mixture of the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) is refluxed in ethanol for 2 hours to form the corresponding N-aroylhydrazone.[6]
-
The ethanol is then removed under reduced pressure.
-
To the crude N-aroylhydrazone, Lawesson's reagent and a catalytic amount of DMAP are added in toluene.
-
The resulting mixture is refluxed until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous drying agent.
-
The solvent is evaporated, and the crude product is purified by column chromatography to give the 2,5-disubstituted-1,3,4-thiadiazole.[6]
-
Visualizations
Diagram 1: General Synthetic Pathway to 5-Substituted-1,3,4-Thiadiazoles
Caption: Key synthetic routes to 5-substituted-1,3,4-thiadiazoles.
Diagram 2: Troubleshooting Workflow for Low Product Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
How to avoid over-sulfurization in thiolation reactions
Welcome to the technical support center for thiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls, with a specific focus on preventing over-sulfurization and other undesirable side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "over-sulfurization" in the context of thiolation reactions?
A: "Over-sulfurization" is not a standard chemical term but is often used to describe several undesirable outcomes in bioconjugation:
-
Over-Thiolation: This refers to the introduction of an excessive number of free thiol (-SH) groups onto a biomolecule, such as a protein or antibody. For instance, in the preparation of Antibody-Drug Conjugates (ADCs), reducing all inter-chain disulfide bonds when only partial reduction is desired can lead to an overly high and heterogeneous Drug-to-Antibody Ratio (DAR).[1][2] This can negatively impact the ADC's stability, pharmacokinetics, and therapeutic window.[2][3]
-
Polysulfide Formation: This involves the formation of chains of sulfur atoms (e.g., R-S-S-H, R-S-S-R) on cysteine residues. This can occur when a protein thiol reacts with sources of sulfane sulfur.[4][5][6] While studied more in the context of hydrogen sulfide (H₂S) signaling, it represents a potential side reaction.[4][7]
-
Formation of Unwanted Side Products: Thiol groups are highly reactive and can participate in numerous side reactions beyond the intended conjugation.[8] This includes oxidation to sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids, especially in the presence of oxygen.[7][8]
Q2: What are the main causes of over-thiolation and side reactions?
A: The primary factors influencing the outcome of a thiolation reaction are:
-
Stoichiometry: An excess of the reducing agent (e.g., DTT, TCEP) or the thiolating reagent can lead to a higher-than-intended degree of modification.[9][10]
-
Reaction pH: The pH of the buffer is critical. For maleimide-based conjugations, a pH range of 6.5-7.5 is optimal for ensuring selectivity for thiols over amines (like lysine residues).[11][12] At pH > 7.5, the rate of reaction with amines increases, and the maleimide group itself becomes more susceptible to hydrolysis, rendering it inactive.[11][13]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions, such as the retro-Michael reaction which makes the maleimide-thiol linkage reversible, or hydrolysis of the maleimide ring.[13][14]
-
Presence of Oxygen: Dissolved oxygen in buffers can lead to the re-oxidation of free thiols, causing them to form new, unintended disulfide bonds or be oxidized to sulfenic/sulfinic/sulfonic acids.[10]
Q3: How can I control the number of thiols introduced onto an antibody?
A: Controlling the degree of thiolation, and thus the final Drug-to-Antibody Ratio (DAR), is crucial. This can be achieved by:
-
Optimizing Reductant Concentration: Carefully titrate the molar excess of the reducing agent (e.g., TCEP) relative to the antibody to selectively reduce a specific number of disulfide bonds.[9][10]
-
Controlling Reaction Time and Temperature: Perform the reduction for a defined period at a controlled temperature (e.g., 1-2 hours at 37°C or overnight at 4°C) and then promptly remove the reducing agent to stop the reaction.[10]
-
Using Engineered Cysteines: A more precise method involves genetically engineering antibodies to include specific cysteine residues at desired locations, allowing for site-specific conjugation without disrupting native disulfide bonds.[1]
Troubleshooting Guides
Problem 1: My Drug-to-Antibody Ratio (DAR) is too high and heterogeneous.
This common issue suggests over-reduction of the antibody's disulfide bonds.
| Possible Cause | Recommended Solution |
| Excess Reducing Agent | Decrease the molar ratio of the reducing agent (e.g., TCEP or DTT) to the antibody. Perform a titration experiment to find the optimal concentration that yields the desired number of free thiols.[9][10] |
| Reaction Time Too Long | Reduce the incubation time for the reduction step. Monitor the reaction over time to find the optimal endpoint. |
| Reaction Temperature Too High | Lower the temperature of the reduction reaction. While slower, lower temperatures (e.g., 4°C) can offer more control.[10] |
| Inefficient Removal of Reductant | Ensure the reducing agent is completely removed before adding the conjugation partner. Use a desalting column or a spin filtration device appropriate for your protein's molecular weight.[10] |
.
Caption: Troubleshooting workflow for high Drug-to-Antibody Ratio (DAR).
Problem 2: Low conjugation efficiency or inactive maleimide reagent.
This often points to hydrolysis of the maleimide group, rendering it unreactive towards thiols.
| Possible Cause | Recommended Solution |
| Incorrect pH | Ensure the reaction buffer pH is between 6.5 and 7.5.[11] Maleimide hydrolysis is rapid at pH > 8.0.[13] Consider using a buffer like HEPES or phosphate at pH 7.0. |
| Aqueous Storage of Maleimide | Do not store maleimide-functionalized reagents in aqueous solutions.[11] Prepare solutions immediately before use. For longer-term storage, use a dry, biocompatible organic solvent like DMSO.[12] |
| Presence of Amines in Buffer | Avoid buffers containing primary amines, such as Tris, as they can react with the maleimide at pH > 7.5.[11] |
| Competition from Reducing Agent | If using DTT, it must be completely removed post-reduction as its thiol groups will react with the maleimide. Consider using TCEP, which is a phosphine-based reductant and generally does not require removal, though it can still have side reactions.[10][15] |
.
Caption: Influence of pH and buffer choice on maleimide reaction outcomes.
Key Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups.
Materials:
-
DTNB Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol-containing sample (e.g., reduced antibody).
-
Cysteine standard solution for standard curve.
Procedure:
-
Prepare a standard curve using known concentrations of a cysteine standard (e.g., 0-150 µM).
-
Add 50 µL of the DTNB Stock Solution to 2.5 mL of the Reaction Buffer in a cuvette.
-
Add your thiol-containing sample (e.g., 250 µL) to the cuvette. The final protein concentration should be in the low µM range.
-
Mix well and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of thiol groups using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹) and the standard curve.[16]
Protocol 2: Controlled Reduction of Antibody Disulfide Bonds
This protocol is for generating a controlled number of free thiols on an IgG antibody for conjugation.
Materials:
-
Antibody solution (e.g., 2-10 mg/mL in PBS).
-
Reducing Buffer: Phosphate-buffered saline (PBS) with 2 mM EDTA, pH 7.2. Degas the buffer by bubbling with nitrogen or argon for at least 15 minutes.
-
TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM stock in water).
-
Desalting column or spin concentrator (e.g., 10 kDa MWCO).[10]
Procedure:
-
Dilute the antibody to the desired concentration (e.g., 2 mg/mL) using the degassed Reducing Buffer.
-
Add a specific molar excess of TCEP to the antibody solution. For partial reduction of an IgG, a 10-100 fold molar excess is a typical starting range to optimize.[10][17]
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a desalting column or by buffer exchange with a spin concentrator. The exchange buffer should be the degassed Reducing Buffer.
-
The resulting antibody with free thiol groups is now ready for immediate conjugation or quantification via Ellman's Assay.
Analytical Characterization
Detecting over-sulfurization and side products requires robust analytical techniques.
| Technique | Application | Common Observations |
| Mass Spectrometry (MS) | Determines the precise mass of the final conjugate. Essential for confirming DAR and identifying side products.[18][19] | A heterogeneous mass spectrum indicates a mixture of species with different numbers of conjugated drugs. Specific mass shifts can identify unwanted modifications (see table below).[18] |
| Hydrophobic Interaction Chromatography (HIC) | Separates antibody-drug conjugate species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later.[2][3] | Provides a distribution profile of DAR species (DAR0, DAR2, DAR4, etc.). A broad or shifted profile can indicate over-conjugation.[3] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Often used for analyzing smaller fragments (e.g., light and heavy chains after reduction) or for LC-MS analysis. | Can resolve different modified forms of the protein chains. |
| SDS-PAGE | Visualizes changes in protein molecular weight under reducing and non-reducing conditions. | Comparing reduced vs. non-reduced samples can confirm the cleavage of inter-chain disulfide bonds.[9] |
Common Mass Shifts Detected by Mass Spectrometry
| Modification | Mass Change (Da) | Potential Cause |
| S-Glutathionylation | +305 | Reaction with glutathione, an endogenous thiol.[18] |
| S-Cysteinylation | +119 | Reaction with cysteine.[18] |
| Sulfenic Acid | +16 | Mild oxidation of thiol.[7] |
| Sulfinic Acid | +32 | Further oxidation of thiol.[8] |
| Sulfonic Acid | +48 | Complete oxidation of thiol.[8] |
| Maleimide Hydrolysis | +18 | Reaction of maleimide with water.[13] |
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Polysulfides Link H2S to Protein Thiol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive cysteine persulfides and S-polythiolation regulate oxidative stress and redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating protein thiol chemistry associated with dehydroascorbate, homocysteine and glutathione using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing H2S Gas Evolution During Thiadiazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hydrogen sulfide (H₂S) gas evolution during the synthesis of thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: Why is hydrogen sulfide (H₂S) gas produced during some thiadiazole synthesis reactions?
A1: Hydrogen sulfide gas is a common byproduct in thiadiazole syntheses that utilize sulfurizing agents to form the thiadiazole ring. Reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) react with carbonyl groups in the starting materials, leading to the formation of the sulfur-containing heterocycle and the release of H₂S.[1][2] The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide which then reacts with the carbonyl compound.[3][4]
Q2: What are the primary hazards associated with H₂S gas?
A2: Hydrogen sulfide is a highly toxic, flammable, and corrosive gas.[5] Exposure to even low concentrations can cause eye and respiratory tract irritation. At higher concentrations, it can lead to olfactory fatigue (loss of smell), making it difficult to detect its presence, and can cause severe respiratory distress, neurological damage, and even death.[5] It is crucial to handle any reaction that may produce H₂S in a well-ventilated fume hood with appropriate safety measures in place.
Q3: What are the recommended methods for trapping or "scrubbing" H₂S gas in a laboratory setting?
A3: Several methods are effective for trapping H₂S gas in a lab setting. The most common is wet scrubbing, where the gas stream is passed through a basic solution to neutralize the acidic H₂S. Adsorption methods using materials like activated carbon or iron oxides are also employed.[6]
Q4: Can I perform a thiadiazole synthesis without producing H₂S?
A4: Yes, alternative synthetic routes that avoid the use of strong sulfurizing agents and subsequent H₂S evolution are available. Some modern methods utilize elemental sulfur or other sulfur sources under milder conditions, reducing or eliminating the generation of H₂S.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the management of H₂S gas in thiadiazole synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Noticeable "rotten egg" smell despite using a scrubber. | 1. The scrubbing solution is saturated and no longer effective. 2. The gas flow rate is too high for the scrubber to handle efficiently. 3. There is a leak in the reaction apparatus or the scrubber connections. | 1. Carefully replace the scrubbing solution with a fresh batch. 2. Reduce the reaction heating rate to slow down gas evolution or increase the size/capacity of the scrubber. 3. Check all connections for leaks using a suitable technique (e.g., soap bubble solution for positive pressure systems). |
| The H₂S gas detector alarm is activated. | 1. A significant leak has occurred in the reaction setup. 2. The fume hood sash is too high, or the ventilation is inadequate. 3. The scrubber has failed completely. | 1. Evacuate the immediate area. Alert colleagues and the lab safety officer. If safe to do so, stop the reaction by removing the heat source. 2. Ensure the fume hood sash is at the appropriate height and the ventilation is functioning correctly. 3. If the scrubber has failed, and H₂S is still being generated, implement emergency procedures.[5] |
| The scrubbing solution is changing color or forming a precipitate. | 1. This is often a normal indication that the scrubbing reaction is occurring. For example, using a copper sulfate solution will result in the formation of a black copper sulfide precipitate. | 1. Monitor the scrubber's effectiveness. If the "rotten egg" smell becomes apparent, it is time to change the scrubbing solution. |
| Back pressure is observed in the reaction flask. | 1. The scrubber's bubbler is submerged too deeply in the scrubbing solution. 2. There is a blockage in the tubing or the scrubber itself. | 1. Adjust the depth of the bubbler. 2. Check for and clear any blockages in the system. |
Data Presentation
H₂S Scrubber Solution Efficiency
| Scrubbing Solution | Chemical Reaction | Observations | Efficiency & Considerations |
| Sodium Hydroxide (NaOH) Solution (Caustic) | 2NaOH + H₂S → Na₂S + 2H₂O | Colorless solution | Highly effective for high concentrations of H₂S. The resulting sodium sulfide solution must be disposed of as hazardous waste. |
| Sodium Hypochlorite (Bleach) | NaOCl + H₂S → S + NaCl + H₂O | Formation of elemental sulfur (yellow precipitate) | Very effective, but the reaction can be exothermic. The bleach solution can also degrade over time. |
| Copper (II) Sulfate (CuSO₄) Solution | CuSO₄ + H₂S → CuS(s) + H₂SO₄ | Formation of a black precipitate (copper sulfide) | Good for visual indication of scrubbing. The formation of sulfuric acid will lower the pH of the solution over time. |
| Activated Carbon | Adsorption | No visible change | Effective for lower concentrations of H₂S. The carbon will eventually become saturated and need to be replaced. |
Experimental Protocols
Protocol 1: Synthesis of a 2,5-Disubstituted-1,3,4-Thiadiazole using Lawesson's Reagent with an H₂S Scrubber
Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole while safely trapping the evolved H₂S gas.
Materials:
-
Appropriate starting materials (e.g., a diacylhydrazine)
-
Lawesson's reagent
-
Anhydrous toluene
-
Scrubbing solution (e.g., 10% aqueous sodium hydroxide)
-
Round-bottom flask
-
Reflux condenser
-
Gas outlet adapter
-
Tubing
-
Two gas washing bottles (bubblers)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Scrubber Setup:
-
Fill the first gas washing bottle with water to act as a trap for any potential suck-back of the scrubbing solution.
-
Fill the second gas washing bottle with the 10% sodium hydroxide solution, ensuring the bubbler tip is submerged.
-
Connect the gas outlet of the reaction flask to the first gas washing bottle (water trap) via tubing.
-
Connect the outlet of the water trap to the inlet of the second gas washing bottle (NaOH scrubber).
-
Vent the outlet of the NaOH scrubber to the back of the fume hood.
-
-
Reaction Setup:
-
In a round-bottom flask, combine the diacylhydrazine and Lawesson's reagent in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Equip the flask with a reflux condenser and the gas outlet adapter connected to the scrubber system.
-
Place the flask in a heating mantle on a magnetic stirrer.
-
-
Reaction:
-
Begin stirring and gently heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Observe the bubbling in the scrubber, indicating the evolution of H₂S.
-
If the bubbling in the scrubber becomes too vigorous, reduce the heating.
-
If a "rotten egg" smell is detected, check all connections for leaks and ensure the scrubber is functioning correctly. The scrubbing solution may need to be replaced.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully dismantle the apparatus.
-
The spent scrubbing solution should be treated as hazardous waste and disposed of according to institutional guidelines.
-
Work up the reaction mixture as per the specific protocol for isolating the desired thiadiazole.
-
Visualizations
Caption: Workflow for H₂S gas management during thiadiazole synthesis.
Caption: Troubleshooting logic for addressing H₂S odor during an experiment.
References
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - Santiago lab [santiago-lab.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. njhjchem.com [njhjchem.com]
Validation & Comparative
A Comparative Analysis of 5-Isopropyl-1,3,4-thiadiazol-2-ol and 5-Methyl-1,3,4-thiadiazol-2-ol for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, 1,3,4-thiadiazole derivatives have emerged as a versatile scaffold exhibiting a wide array of pharmacological activities. This guide provides a detailed comparative analysis of two such derivatives: 5-isopropyl-1,3,4-thiadiazol-2-ol and 5-methyl-1,3,4-thiadiazol-2-ol. By examining their physicochemical properties, synthesis, and biological activities supported by experimental data, this document aims to inform researchers, scientists, and drug development professionals on their potential as lead compounds in medicinal chemistry.
Physicochemical Properties
The seemingly minor difference in the alkyl substituent at the 5-position of the thiadiazole ring—a methyl group versus an isopropyl group—can significantly influence the physicochemical properties of these molecules. These differences, such as molecular weight, lipophilicity, and steric hindrance, can in turn affect their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 5-Methyl-1,3,4-thiadiazol-2-ol |
| Molecular Formula | C₅H₈N₂OS | C₃H₄N₂OS |
| Molecular Weight | 144.19 g/mol | 116.14 g/mol [1] |
| Structure | Isopropyl group at C5 | Methyl group at C5 |
| Tautomerism | Exists in equilibrium with its thione tautomer, 5-isopropyl-1,3,4-thiadiazole-2(3H)-thione. | Predominantly exists in its thione tautomeric form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione, in solvents like DMSO. |
Synthesis
The synthesis of both this compound and 5-methyl-1,3,4-thiadiazol-2-ol typically involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its derivative. The general synthetic pathway is illustrated below.
References
A Tale of Two Scaffolds: A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole in Research
In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and overall success of a therapeutic candidate. Among the myriad of five-membered aromatic rings, the bioisosteric pair of 1,3,4-thiadiazole and 1,3,4-oxadiazole has garnered significant attention.[1][2] This guide provides a comprehensive, data-driven comparison of these two important scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Physicochemical Properties: A Subtle Divergence
While considered bioisosteres, the substitution of a sulfur atom in the 1,3,4-thiadiazole ring with an oxygen atom in the 1,3,4-oxadiazole ring imparts subtle yet significant differences in their physicochemical profiles. These differences can impact solubility, membrane permeability, and metabolic stability.[2]
| Property | 1,3,4-Thiadiazole Derivatives | 1,3,4-Oxadiazole Derivatives | Key Differences & Implications |
| Molecular Weight | Generally higher due to the presence of sulfur. | Generally lower due to the presence of oxygen. | While the difference is small, it can be a factor in adhering to Lipinski's Rule of Five for oral bioavailability. |
| Lipophilicity (LogP) | The sulfur atom typically imparts greater lipophilicity.[2] | The oxygen atom generally leads to lower lipophilicity. | Higher lipophilicity of thiadiazoles can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic susceptibility. |
| Melting Point | Often higher, reflecting stronger intermolecular interactions. | Generally lower compared to their thiadiazole counterparts. | This can be an important consideration in formulation and material science applications. |
| Solubility | Generally lower in aqueous media due to higher lipophilicity.[2] | Typically more soluble in aqueous media. | Oxadiazoles may be preferred when higher aqueous solubility is a critical requirement for a drug candidate. |
| Hydrogen Bonding | The ring nitrogens can act as hydrogen bond acceptors. The sulfur atom is a weak hydrogen bond acceptor. | The ring nitrogens and the oxygen atom can act as hydrogen bond acceptors. | The additional hydrogen bond acceptor capability of the oxadiazole ring can influence binding to biological targets.[2] |
Synthesis of the Scaffolds: Common Pathways, Distinct Reagents
The synthesis of both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives often commences from common starting materials, such as acylhydrazides or thiosemicarbazides. The choice of cyclizing reagent is the key determinant of the final heterocyclic ring.
General Synthetic Workflow
Caption: General synthetic routes to 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.
Biological Activity: A Head-to-Head Comparison
The choice between a 1,3,4-thiadiazole and a 1,3,4-oxadiazole scaffold can have a dramatic impact on the biological activity of a molecule. Below are comparative data from studies where both scaffolds were evaluated against the same biological targets.
Anticancer Activity
In a study comparing the anticancer activity of a series of compounds, the 1,3,4-thiadiazole analogs consistently demonstrated significantly higher potency than their 1,3,4-oxadiazole counterparts against various human cancer cell lines.[3]
| Compound Pair | Scaffold | IC₅₀ (µM) vs. A549 (Lung Cancer)[3] | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[3] |
| 1a | 1,3,4-Thiadiazole | 1.62 | 3.26 |
| 1b (Oxadiazole analog of 1a) | 1,3,4-Oxadiazole | 18.75 | >100 |
| 2a | 1,3,4-Thiadiazole | 2.53 | 4.89 |
| 2b (Oxadiazole analog of 2a) | 1,3,4-Oxadiazole | 25.41 | >100 |
| 3a | 1,3,4-Thiadiazole | 2.62 | 5.17 |
| 3b (Oxadiazole analog of 3a) | 1,3,4-Oxadiazole | 60.62 | >100 |
Enzyme Inhibition: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO)
A study on fenamate analogs revealed that both 1,3,4-oxadiazole-2-thione and 1,3,4-thiadiazole-2-thione scaffolds can serve as effective replacements for the carboxylic acid functionality, leading to dual inhibitors of COX and 5-LO.[4]
| Compound | Scaffold | 5-LO IC₅₀ (µM)[4] | CO IC₅₀ (µM)[4] |
| 5b | 1,3,4-Oxadiazole-2-thione | 0.77 | 0.27 |
| 10b | 1,3,4-Thiadiazole-2-thione | 0.87 | 0.85 |
Enzyme Inhibition: Carbonic Anhydrase (CA)
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole sulfonamides are well-known inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.
| Compound | Scaffold | hCA I Ki (nM) | hCA II Ki (nM) |
| Acetazolamide | 1,3,4-Thiadiazole | 250 | 12 |
| Methazolamide | 1,3,4-Thiadiazole | 50 | 14 |
| Compound 7g (Oxadiazole derivative) | 1,3,4-Oxadiazole | - | 100[5] |
Experimental Protocols
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
To a solution of an appropriate acylhydrazide (1.0 mmol) in phosphorus oxychloride (5 mL), the corresponding carboxylic acid (1.1 mmol) is added. The reaction mixture is refluxed for 5-6 hours. After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.[2]
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A mixture of an aroylhydrazide (1 mmol) and an aromatic carboxylic acid (1 mmol) in phosphorus oxychloride (5 mL) is heated at 80-90°C for 5-6 hours. The reaction mixture is then cooled to room temperature and slowly poured into ice-cold water. The resulting solid is filtered, washed with a 5% sodium bicarbonate solution and then with water, and finally recrystallized from ethanol to give the pure 2,5-disubstituted-1,3,4-oxadiazole.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[3][6]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using a whole-cell assay. The production of prostaglandin E₂ (PGE₂) is measured by radioimmunoassay. The IC₅₀ values are calculated as the concentration of the test compound that causes a 50% inhibition of PGE₂ production.[4]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The following diagram illustrates the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) and how 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds can act as inhibitors of the COX enzymes.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives.
Conclusion
The choice between the 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffold is a nuanced decision that must be guided by the specific goals of the research project.
-
1,3,4-Thiadiazole may be the preferred scaffold when higher lipophilicity and potent biological activity, particularly in the anticancer arena, are desired. The sulfur atom can also engage in unique interactions with biological targets.[2][3]
-
1,3,4-Oxadiazole is often a better choice when improved aqueous solubility and potentially a more favorable metabolic profile are critical. Its additional hydrogen bond accepting capability can also be advantageous for target binding.[2]
Ultimately, the optimal scaffold can only be determined through empirical testing. This guide provides a foundational understanding and a data-driven starting point for researchers to navigate the subtle yet impactful differences between these two versatile heterocyclic systems.
References
- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 4. 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 5-isopropyl-1,3,4-thiadiazol-2-ol and its Thiol Analog
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
| Compound | Structure |
| 5-isopropyl-1,3,4-thiadiazol-2-ol |
|
| 5-isopropyl-1,3,4-thiadiazole-2-thiol |
|
Summary of Biological Activities
The 1,3,4-thiadiazole ring is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3] The nature of the substituent at the 2-position (hydroxyl vs. thiol) is expected to significantly influence the compound's physicochemical properties and biological target interactions.
5-isopropyl-1,3,4-thiadiazole-2-thiol
This thiol analog has been reported to possess notable antimicrobial and anticancer activities.[4] The thiol group is a key feature, potentially contributing to its mechanism of action through metal chelation or by acting as a nucleophile.[4]
This compound
Direct experimental data on the biological activity of this compound is limited in the available literature. However, based on studies of other 5-substituted-1,3,4-thiadiazol-2-ol derivatives, this compound is predicted to exhibit significant antifungal activity.[1] The oxygen atom in the hydroxyl group can act as a hydrogen bond donor and acceptor, which may favor interactions with different biological targets compared to its thiol counterpart.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the thiol analog and predictive information for the -ol analog. It is crucial to note that the data for the -ol analog is an estimation based on related compounds and requires experimental validation.
| Biological Activity | 5-isopropyl-1,3,4-thiadiazole-2-thiol | This compound (Predicted) |
| Antimicrobial | MIC against S. aureus: 25-50 µg/mLMIC against E. coli: 25-50 µg/mL | Likely to possess antibacterial activity, but potentially less potent than the thiol analog. |
| Antifungal | Moderate activity reported for some derivatives. | Predicted to have significant activity, with potential MIC values in the range of 8-100 µg/mL against Candida species.[1] |
| Anticancer | Reported to have anticancer properties, though specific IC50 values are not readily available for this specific analog. | May possess anticancer activity, but this is less certain without direct experimental evidence. |
| Carbonic Anhydrase Inhibition | Thiol derivatives of 1,3,4-thiadiazoles are known to inhibit carbonic anhydrase, with Ki values for some derivatives in the nanomolar to micromolar range.[5] | Predicted to have carbonic anhydrase inhibitory activity, potentially with different isoform selectivity compared to the thiol analog. |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These protocols are representative of those used for evaluating 1,3,4-thiadiazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase (hCA) isoform (e.g., hCA II) and a solution of the substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds are dissolved in DMSO and serially diluted.
-
Reaction Initiation: The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance of the product (4-nitrophenolate) over time.
-
Calculation of IC50 and Ki: The IC50 values are determined from the plot of enzyme activity versus inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Synthesis Pathway from -ol to -thiol Analog
Caption: Conversion of the -ol to the -thiol analog.
Postulated Mechanism of Carbonic Anhydrase Inhibition
Caption: Postulated binding of thiadiazole inhibitor to the active site of Carbonic Anhydrase.
Conclusion
Both this compound and its thiol analog are promising scaffolds for the development of new therapeutic agents. The available data strongly supports the antimicrobial and potential anticancer and carbonic anhydrase inhibitory activities of the thiol derivative. Based on the broader class of 5-substituted-1,3,4-thiadiazol-2-ols, the -ol analog is predicted to be a potent antifungal agent and may also exhibit carbonic anhydrase inhibition.
Direct, head-to-head experimental evaluation of these two compounds is highly recommended to elucidate the precise impact of the 2-position substituent on their biological activity profiles and to validate the predictions made in this guide. Such studies would provide valuable structure-activity relationship insights for the rational design of novel 1,3,4-thiadiazole-based drugs.
References
- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. bepls.com [bepls.com]
- 4. 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 37663-52-8 | Benchchem [benchchem.com]
- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Potential of Novel Thiadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly thiadiazole derivatives, have garnered significant attention due to their diverse pharmacological activities.[1][2] This guide provides a comparative overview of the validation of antimicrobial assays for new thiadiazole compounds, presenting experimental data, detailed protocols, and visual workflows to aid researchers in this critical area of drug discovery.
Performance Comparison of Novel Thiadiazole Derivatives
The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the in vitro antimicrobial activity of several recently developed 1,3,4-thiadiazole derivatives compared to standard reference drugs.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiadiazole Compounds against Bacterial Strains
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Compound 7 (imidazole moiety) | 125 µg/mL | 75 µg/mL | - | 100 µg/mL | [3] |
| Compound 14a (free amino group) | - | - | - | 2.5 µg/mL | [2] |
| Compound 37c (carbonitrile derivative) | 93.7 µg/mL | - | - | - | [4] |
| Ciprofloxacin (Standard) | - | 25 µg/mL | 25 µg/mL | - | [2] |
Table 2: Zone of Inhibition of Novel Thiadiazole Compounds against Bacterial Strains
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus pumilus (Bacterial spores) | Escherichia coli (Gram-negative) | Reference |
| Compound 48 (furan-2-yl substituent) | 18.96 mm | 18.20 mm | 17.33 mm | [2] |
| Compound 7 (imidazole moiety) | 18 ± 0.28 mm | - | - | [3] |
| Amoxicillin (Standard) | - | - | - | [2] |
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Thiadiazole Compounds against Fungal Strains
| Compound/Drug | Candida albicans | Rhizopus oryzae | Reference |
| Compound 7 (imidazole moiety) | - | 150 µg/mL | [3] |
| Compound 37c (carbonitrile derivative) | 7.8 µg/M | - | [4] |
| Fluconazole (Standard) | - | - | [4] |
Experimental Protocols
Accurate and reproducible data are the cornerstone of antimicrobial drug development. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Compounds: A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO) due to the poor water solubility of many synthetic compounds.[6] Serial two-fold dilutions of the compound are then prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a density of 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]
Agar Disk Diffusion Method for Zone of Inhibition
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial activity.
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. A disk containing the solvent (e.g., DMSO) is used as a negative control, and disks with standard antibiotics serve as positive controls.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Workflow and Mechanism
Diagrams are essential tools for understanding complex experimental processes and biological pathways. The following visualizations, created using Graphviz, adhere to the specified formatting guidelines.
References
A Comparative Guide to the Spectral Data of Substituted Thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for a series of substituted thiadiazole analogs, offering valuable insights for researchers in medicinal chemistry and materials science. The data presented herein, including UV-Vis, FT-IR, NMR, and Mass Spectrometry, serves as a crucial resource for the structural elucidation and characterization of novel thiadiazole derivatives.
Overview of Thiadiazole Analogs
Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.[1] Their unique structural features and diverse biological activities have established them as privileged scaffolds in drug discovery.[2][3] The strategic substitution on the thiadiazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on the spectral characteristics of various substituted 1,3,4-thiadiazole and 1,2,4-thiadiazole analogs, providing a foundational dataset for further research and development.
Comparative Spectral Data
The following tables summarize the key spectral data for a selection of substituted thiadiazole analogs, facilitating a clear comparison of their characteristic spectroscopic features.
UV-Visible Spectral Data
The UV-Vis absorption maxima (λmax) provide insights into the electronic transitions within the molecules. The position and intensity of these bands are influenced by the nature and position of the substituents on the thiadiazole ring and any associated aromatic systems.
| Compound Reference | Substituents | λmax (nm) | Solvent |
| Molecule 1 [2] | 2-((4-methoxyphenyl)amino)-5-(1-(4-nitrophenyl)vinyl)-1,3,4-thiadiazole | 241, 368 | - |
| Molecule 2 [2] | 2-((4-methoxyphenyl)amino)-5-(1-(3-nitrophenyl)vinyl)-1,3,4-thiadiazole | 243, 267, 374 | - |
| Molecule 3 [2] | 2-((4-methoxyphenyl)amino)-5-(1-(p-tolyl)vinyl)-1,3,4-thiadiazole | 245, 276, 353 | - |
| Molecule 4 [2] | 2-((4-methoxyphenyl)amino)-5-(1-(m-tolyl)vinyl)-1,3,4-thiadiazole | 242, 274, 358 | - |
| Compound 1 [4] | 5-amino-1,3,4-thiadiazole hydrochloride | 209, 249, 321 | Acetone |
FT-IR Spectral Data
Infrared spectroscopy is instrumental in identifying the functional groups present in the thiadiazole analogs. The characteristic vibrational frequencies for key bonds are highlighted below.
| Compound Reference | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Molecules 1-4 [2] | 3262–3167 | 1575–1183 | 1575–1183 | - |
| Compound I & II [5] | - | 1570 | - | 1695-1702 (C=O), 1606-1615 (C=C) |
| Compound 1 [4] | 3399, 3339, 3241, 3160 | 1606 | - | 2951, 2862 (C-H) |
¹H NMR Spectral Data
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound Reference | δ (ppm) Aromatic-H | δ (ppm) Aliphatic-H | δ (ppm) N-H | Solvent |
| Compound I [6] | 7.25-7.46 (8H) | 2.47 (s, 3H) | 8.40 (g) | DMSO-d₆ |
| Compound II [6] | 7.34-8.27 (9H) | 2.51 (s, 3H) | 11.28 (g) | DMSO-d₆ |
| Molecule 1 [2] | 7.00-8.43 (m) | 3.87 (s, 3H), 6.95, 6.96 | 9.94 | DMSO-d₆ |
| Molecule 3 [2] | 7.00-7.72 (m) | 2.27 (s, 3H), 3.88 (s, 3H), 6.97, 6.98 | 10.45 | DMSO-d₆ |
| Compound 1 [4] | - | 2.18 (s, 2H) | 5.90 (s, 2H), 8.71 (s, 1H), 8.82 (s, 1H) | - |
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.
| Compound Reference | δ (ppm) Thiadiazole Carbons | δ (ppm) Aromatic Carbons | δ (ppm) Aliphatic Carbons | Solvent |
| Compound I [6] | 162.90, 163.77 | 119.74-136.19 | 15.92 | DMSO-d₆ |
| Compound II [6] | 162.74, 163.83 | 117.54-146.67 | 16.13 | DMSO-d₆ |
| Molecule 1 [2] | 164.0, 159.4 | 119.8-157.4 | 55.9, 111.4, 111.9 | DMSO-d₆ |
| Molecule 3 [2] | 163.5, 158.4 | 120.0-157.4 | 56.1, 112.0, 118.2 | DMSO-d₆ |
| Compound 1 [4] | 161 | - | 30.23 | - |
Mass Spectrometry Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.
| Compound Reference | Molecular Formula | [M+H]⁺ or M⁺ (m/z) | Key Fragmentation Observations |
| 1,2,3-Thiadiazoles [7] | Varied | - | Elimination of N₂ from the molecular ion is a common initial fragmentation step. |
| Compound 1 [8] | C₈H₇N₃O₂S | 210 | - |
| Compound 3 [8] | C₁₄H₁₃N₃O₄S | 336 | Initial loss of two O-acetyl moieties to form a fragment at m/z 252. |
| Compound 1 [4] | C₂H₆N₄S·HCl | 140 | - |
Experimental Protocols
The synthesis and spectral characterization of substituted thiadiazoles generally follow established chemical procedures. Below are representative methodologies cited in the literature.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles[9]
A common route involves the cyclization of thiosemicarbazide derivatives. For instance, reacting an appropriate carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid yields the corresponding 2-amino-5-substituted-1,3,4-thiadiazole.[9][10] The resulting product is often purified by recrystallization.
General Synthesis of Substituted 1,2,4-Thiadiazoles[11]
The synthesis of 1,2,4-thiadiazoles can be achieved through a multi-step process starting with the formation of an aryl thiourea from an aromatic amine and ammonium thiocyanate.[11] Subsequent oxidative cyclization and further reactions lead to the desired substituted 1,2,4-thiadiazole derivatives.[11]
Spectral Analysis Methodologies
-
UV-Vis Spectroscopy : Spectra are typically recorded on a spectrophotometer using a solution of the compound in a suitable solvent like ethanol or acetone.[4][12]
-
FT-IR Spectroscopy : Spectra are commonly obtained using KBr pellets or as thin films on a Fourier-Transform Infrared spectrometer.[2]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS).[5][13][14]
-
Mass Spectrometry : Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer.[8][15]
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and spectral characterization of substituted thiadiazole analogs.
Caption: General workflow for the synthesis and spectral analysis of thiadiazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scielo.br [scielo.br]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of substituted thiadizoles and dithiazoles [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Calculations for 1,3,4-Thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Density Functional Theory (DFT) calculations have emerged as a powerful tool in the rational design of novel 1,3,4-thiadiazole-based therapeutic agents, enabling the prediction of molecular properties and their correlation with biological activity. This guide provides a comparative overview of DFT calculations for selected 1,3,4-thiadiazole derivatives, supported by experimental data, to aid in the development of more potent and selective drugs.
Data Presentation: A Comparative Analysis
The following table summarizes the correlation between quantum chemical parameters calculated using DFT and the experimentally determined biological activities for a selection of 1,3,4-thiadiazole derivatives. A smaller HOMO-LUMO energy gap (ΔE) generally suggests higher chemical reactivity and potentially greater biological activity.[3]
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Biological Activity | Experimental Value |
| Anticancer Derivatives | |||||
| --INVALID-LINK-- | - | - | - | Anticancer (LoVo cells) | IC50: 2.44 µM[4][5] |
| --INVALID-LINK-- | - | - | - | Anticancer (MCF-7 cells) | IC50: 23.29 µM[4][5] |
| --INVALID-LINK-- | - | - | - | Abl protein kinase inhibition | IC50: 7.4 µM[6] |
| --INVALID-LINK-- | - | - | - | Anticancer (MCF-7 cells) | IC50: 49.6 µM[7][8] |
| --INVALID-LINK-- | - | - | - | Anticancer (MDA-MB-231 cells) | IC50: 53.4 µM[7][8] |
| Antimicrobial Derivatives | |||||
| --INVALID-LINK-- | -6.342 | -2.634 | 3.708 | Antifungal (C. albicans) | MIC: 3.90 µg/mL[3] |
| --INVALID-LINK-- | -6.111 | -2.694 | 3.417 | Antifungal (C. albicans) | MIC: 3.90 µg/mL[3] |
| --INVALID-LINK-- | -6.195 | -2.484 | 3.711 | Antibacterial (E. faecalis) | MIC: 3.90 µg/mL[3] |
| --INVALID-LINK-- | -6.342 | -2.634 | 3.708 | Antibacterial (E. faecalis) | MIC: 3.90 µg/mL[3] |
Experimental and Computational Protocols
Computational Methodology: DFT Calculations
The geometric and electronic properties of the 1,3,4-thiadiazole derivatives are typically investigated using DFT calculations. A common approach involves:
-
Software: Gaussian suite of programs.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is widely used.[9]
-
Basis Set: The 6-311++G(d,p) basis set is frequently employed for geometry optimization and frequency calculations.[1][9][10][11]
-
Calculated Properties:
-
Optimized Geometry: To obtain the most stable conformation of the molecule.
-
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and stability of the molecule.[3]
-
Molecular Electrostatic Potential (MESP): To identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is important for understanding intermolecular interactions.[10]
-
Experimental Protocols
The in vitro anticancer activity of the synthesized 1,3,4-thiadiazole derivatives is commonly evaluated using the following methods:
-
Cell Lines: A variety of human cancer cell lines are used, such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), LoVo (colon cancer), and K562 (chronic myelogenous leukemia).[4][7][12][13]
-
MTT Assay: This colorimetric assay is used to assess cell viability. Cells are treated with different concentrations of the test compounds for a specific period (e.g., 24 or 48 hours). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[7]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution (G0/G1, S, G2/M phases).[12][14]
-
Apoptosis Assays: Annexin V-FITC/propidium iodide staining followed by flow cytometry is employed to quantify the induction of apoptosis (programmed cell death) by the compounds.[12][14]
The antimicrobial potential of 1,3,4-thiadiazole derivatives is typically assessed as follows:
-
Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Enterococcus faecalis) and fungi (e.g., Candida albicans) are used.[3][15]
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3]
-
Well Diffusion Method: An agar plate is inoculated with the test microorganism, and wells are created where the test compounds are added. The diameter of the inhibition zone around each well indicates the antimicrobial activity.[15]
Visualizing Computational Workflows and Biological Pathways
To better understand the application of DFT in drug discovery and the potential mechanisms of action of 1,3,4-thiadiazole derivatives, the following diagrams illustrate a typical computational workflow and a hypothetical signaling pathway.
Caption: A generalized workflow for DFT calculations in the study of 1,3,4-thiadiazole derivatives.
Caption: A hypothetical signaling pathway (PI3K/Akt) potentially inhibited by an anticancer 1,3,4-thiadiazole derivative.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Comparative study of corrosion inhibition by different thiadiazoles
A Comparative Guide to Corrosion Inhibition by Thiadiazole Derivatives
Thiadiazole derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for protecting steel and other alloys in acidic environments. Their efficacy stems from the presence of nitrogen and sulfur heteroatoms and π-electrons in the thiadiazole ring, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides a comparative analysis of the performance of various thiadiazole derivatives, supported by experimental data from recent studies.
Performance Comparison of Thiadiazole Derivatives
The inhibition efficiency of thiadiazole derivatives is influenced by their molecular structure, the nature and position of substituent groups, and the corrosive environment. The following tables summarize the performance of several thiadiazole compounds as corrosion inhibitors for mild steel in acidic media, based on data from electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss measurements.
Table 1: Inhibition Efficiency of Various Thiadiazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| N,N-dihydroxyethyl-(5-methyl-[1][2][3] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA) | 40 mg/L | >96% | [1] |
| 3,5-bis(2-thienyl)-1,3,4-thiadiazole (2-TTH) | Not Specified | Good | [4] |
| 3,5-bis(3-thienyl)-1,3,4-thiadiazole (3-TTH) | Not Specified | Better than 2-TTH | [4] |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | 1 mM | 98.04% | [5] |
| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | 1 mM | 95.32% | [5] |
| Bis-Schiff bases derived from thiadiazole | 125 ppm | High | [6] |
Table 2: Inhibition Efficiency of Thiadiazole Derivatives on Mild Steel in 0.5 M H₂SO₄
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 0.002 M | Increasing with concentration | [2] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 0.002 M | Increasing with concentration | [2] |
Table 3: Comparative Analysis of Thiadiazole Derivatives in Other Corrosive Media
| Inhibitor | Metal | Corrosive Medium | Optimum Concentration | Maximum Inhibition Efficiency (%) | Reference |
| PTDM, ATDA, PTAT, ATPA (Thiadiazole derivatives) | Muntz metal (60Cu–40Zn) | Sulfide-polluted artificial seawater | 2.32 mM | 92.84, 94.58, 97.0, 98.94 | [7] |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amine (BTTA) | Mild Steel | CO2-saturated oilfield produced water | Not specified | High | [8] |
| 5,5′-disulfanediylbis (1,3,4-thiadiazol-2-amine) (DSTA) | Mild Steel | CO2-saturated oilfield produced water | 0.025 mM | 99.37% | [8] |
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques. Below are detailed methodologies for key experiments cited in the literature.
Electrochemical Measurements
Electrochemical studies are performed to understand the kinetics of the corrosion process and the mechanism of inhibition.[2][9]
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of a working electrode (the metal specimen, e.g., mild steel), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 5 mV/s).[2] The resulting polarization curve provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i°corr - icorr) / i°corr] x 100 where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.[9]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 5-10 mV) is applied to the working electrode at its open circuit potential over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[2][9] The impedance data is used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(Rct - R°ct) / Rct] x 100 where R°ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Weight Loss Measurements
This is a straightforward method to determine the average corrosion rate over a longer period.
-
Specimen Preparation: Metal specimens are abraded with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor for a specified duration.
-
Corrosion Rate Calculation: After immersion, the specimens are cleaned to remove corrosion products, dried, and re-weighed. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated as follows: CR = (Weight Loss) / (Surface Area x Time) IE% = [(CR° - CR) / CR°] x 100 where CR° and CR are the corrosion rates in the absence and presence of the inhibitor, respectively.
Visualizations
Mechanism of Corrosion Inhibition by Thiadiazoles
The primary mechanism of corrosion inhibition by thiadiazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.[1] This adsorption can occur through physisorption (electrostatic interactions) and/or chemisorption (covalent bonding). The lone pair electrons of nitrogen and sulfur atoms, along with the π-electrons of the thiadiazole ring, play a crucial role in the chemisorption process by coordinating with the vacant d-orbitals of the metal atoms.[1]
Caption: Adsorption mechanism of thiadiazole on a metal surface.
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of new thiadiazole derivatives as corrosion inhibitors.
Caption: General workflow for evaluating thiadiazole corrosion inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.aspur.rs [jme.aspur.rs]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in sulfide-polluted marine environment - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Comparative Efficacy of 5-Isopropyl-1,3,4-thiadiazole Derivatives and Standard Antimicrobial and Anticancer Drugs
A detailed analysis of the biological activity of 5-isopropyl-1,3,4-thiadiazole derivatives in comparison to established therapeutic agents.
Introduction
The emergence of drug-resistant pathogens and the need for more effective and targeted cancer therapies have fueled the search for novel bioactive compounds. The 1,3,4-thiadiazole scaffold has garnered significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. This guide provides a comparative analysis of the efficacy of derivatives of 5-isopropyl-1,3,4-thiadiazole, with a focus on 5-isopropyl-1,3,4-thiadiazole-2-thiol, against standard antimicrobial and anticancer drugs. The information presented is intended for researchers, scientists, and drug development professionals. It is important to note that while the user's query specified 5-isopropyl-1,3,4-thiadiazol-2-ol, the available scientific literature predominantly focuses on its thiol analogue and other derivatives.
Antimicrobial Efficacy
Derivatives of 1,3,4-thiadiazole have demonstrated notable activity against a range of bacterial species. The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activity of 5-isopropyl-1,3,4-thiadiazole-2-thiol has been evaluated against Gram-positive and Gram-negative bacteria. The following table compares its reported MIC values with those of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic commonly used in clinical practice.
| Compound | Microorganism | MIC (µg/mL) |
| 5-Isopropyl-1,3,4-thiadiazole-2-thiol | Staphylococcus aureus | 25[1] |
| Escherichia coli | 30[1] | |
| Ciprofloxacin (Standard Drug) | Staphylococcus aureus (methicillin-resistant) | 0.25 - 0.5[2] |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 0.5[3] | |
| Escherichia coli | ≤1 (susceptible)[4] |
Mechanism of Action: Antimicrobial Agents
The antimicrobial action of 1,3,4-thiadiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in bacteria, potentially through enzyme inhibition or disruption of the cell membrane. The strong aromaticity of the thiadiazole ring contributes to its stability and biological activity.[2]
Ciprofloxacin, as a quinolone antibiotic, has a well-defined mechanism of action. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, ciprofloxacin prevents the unwinding and duplication of bacterial DNA, leading to bacterial cell death.[5][6]
Anticancer Efficacy
The anticancer potential of 1,3,4-thiadiazole derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the in vitro potency of a compound in inhibiting cancer cell growth.
Quantitative Comparison of Anticancer Activity
Studies have reported the anticancer activity of 5-isopropyl-1,3,4-thiadiazole-2-thiol against breast cancer cell lines. The following table compares its IC50 value with those of doxorubicin and tamoxifen, two standard chemotherapeutic agents for breast cancer.
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Isopropyl-1,3,4-thiadiazole-2-thiol | Breast Cancer | 1.47[1] |
| Doxorubicin (Standard Drug) | MCF-7 | 0.4 - 1.65[7][8] |
| Tamoxifen (Standard Drug) | MCF-7 | 10.05 - 17.26[7][9] |
Mechanism of Action: Anticancer Agents
The anticancer mechanism of 1,3,4-thiadiazole derivatives is an area of active research. It is suggested that these compounds may interfere with DNA replication processes due to their structural similarity to pyrimidine, a building block of nucleic acids.[10][11] Some derivatives have also been found to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt pathway.[10]
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. It intercalates into the DNA of cancer cells, thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication. This leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death). Doxorubicin is also known to generate reactive oxygen species, which can damage cellular components.[][13][14][15]
Tamoxifen is a selective estrogen receptor modulator (SERM). In estrogen receptor-positive (ER+) breast cancer cells, it acts as an antagonist by competitively binding to estrogen receptors. This blocks the growth-promoting effects of estrogen, leading to a decrease in cancer cell proliferation.[16][17][18][19]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is typically determined using the broth microdilution method.
Workflow for MIC Determination
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Doxorubicin - Wikipedia [en.wikipedia.org]
- 16. swolverine.com [swolverine.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
Unveiling the Selectivity of Thiadiazole-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and performance of thiadiazole-based enzyme inhibitors against various key enzyme targets. The information is supported by experimental data from peer-reviewed studies, offering insights into the selectivity and potential therapeutic applications of this versatile heterocyclic scaffold.
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic potential.[1] These compounds have demonstrated inhibitory activity against a wide range of enzymes, including kinases, carbonic anhydrases, cyclooxygenases, and metallo-β-lactamases. Understanding the cross-reactivity of these inhibitors is crucial for developing selective drugs with minimal off-target effects. This guide summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the rational design of next-generation thiadiazole-based therapeutics.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various thiadiazole derivatives against different enzyme classes. This data highlights the potency and selectivity of these compounds, providing a basis for cross-reactivity analysis.
Table 1: Thiadiazole-Based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 / Ki | Cross-Reactivity/Selectivity Notes |
| BI-90H8 (benzylthiadiazole) | JNK1 | IC50: ~5 µM | Designed as a substrate competitive inhibitor targeting the JIP-1 docking site.[2] |
| BI-90H9 (benzylthiadiazole) | JNK1 | IC50: ~2 µM | Improved cellular potency and solubility over earlier derivatives.[2] |
| Thiazole/Thiadiazole Carboxamide 51am | c-Met | Potent (specific IC50 not stated) | Exhibited potency against several c-Met mutants.[3] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (70) | Abl | IC50: 7.4 µM | Showed selective activity against the Bcr-Abl-positive K562 cell line.[4] |
Table 2: Thiadiazole-Based Carbonic Anhydrase Inhibitors
| Compound/Derivative | hCA Isoform | Ki (nM) | Selectivity Notes |
| SLC-0111 analogue 12d | hCA I | 162.6 - 7136 | Generally less active against hCA I.[5] |
| hCA II | 9.0 - 833.6 | Variable inhibition.[5] | |
| hCA IX | 7.9 | 5.5-fold more potent than SLC-0111 against hCA IX.[5] | |
| hCA XII | 9.4 | Potent inhibition.[5] | |
| Imidazothiadiazole-benzenesulfonamide 5o | hCA II | 246 | Selectively inhibited hCA I and II over hCA VA and IX.[6] |
| Imidazothiadiazole-benzenesulfonamide 5p | hCA II | 376 | Selectively inhibited hCA I and II over hCA VA and IX.[6] |
| Imidazothiadiazole-benzenesulfonamide 5f | hCA I | 493 | Good inhibition against both hCA I and II.[6] |
| hCA II | 400 | ||
| Positively charged thiadiazole sulfonamides 34a–v | hCA I | 3 - 12 | Significant inhibitory activity against all investigated isoforms.[7] |
| hCA II | 0.20 - 5.96 | ||
| hCA IX | 3 - 45 | ||
| 2-sulfanilamido[1][2][8]triazolo[1,5-a]pyrimidine derivative 1v | hCA IX | 4.7 | Potently inhibited target tumor-associated isoforms hCA IX and XII.[9] |
| 2-sulfanilamido[1][2][8]triazolo[1,5-a]pyrimidine derivative 1r | hCA XII | 4.3 | [9] |
Table 3: Thiadiazole-Based Cyclooxygenase (COX) Inhibitors
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 4-substituted thiazole analogue 2a | >10 (low inhibition) | 0.0003 | >33,333 |
| 4-substituted thiazole analogue 2b | >10 (low inhibition) | 0.001 | >10,000 |
| 4-substituted thiazole analogue 2c | >10 (low inhibition) | 0.007 | >1,428 |
| Thiazolidin-4-one 23a | 10.5 | 2.3 | 4.56 |
| Thiazolidin-4-one 23b | 10.8 | 1.9 | 5.68 |
Table 4: Thiadiazole-Based Metallo-β-Lactamase (MBL) Inhibitors
| Compound/Derivative | Target MBL | IC50 (µM) | Notes |
| α-aminophosphonate-based inhibitor | NDM-1 | 4.1 - 506 | Novel class of non-cytotoxic inhibitors.[10] |
| VIM-2 | 4.1 - 506 | [10] | |
| GIM-1 | 4.1 - 506 | [10] | |
| 1,2,4-triazole-3-thione derivatives | NDM-1 | Low micromolar | Optimized series with improved potency.[11] |
| VIM-type | Low micromolar | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to generate the data above, this section includes diagrams of key signaling pathways and experimental workflows.
Signaling Pathways
// Nodes Stress [label="Stress Stimuli\n(Cytokines, UV, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3Ks\n(e.g., ASK1, MEKK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1 Transcription Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Apoptosis, Proliferation, Differentiation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bim_Bax [label="Bim, Bax\n(Pro-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Stress -> MAP3K; MAP3K -> MKK4_7; MKK4_7 -> JNK; JNK -> cJun [label="Phosphorylation"]; JNK -> Bim_Bax [label="Activation"]; cJun -> AP1; AP1 -> Cellular_Response; Bim_Bax -> Cellular_Response; } JNK Signaling Pathway.
// Nodes BCR_ABL [label="BCR-ABL\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF_MEK_ERK [label="RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT_mTOR [label="AKT/mTOR\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Increased Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Decreased Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BCR_ABL -> GRB2_SOS; BCR_ABL -> PI3K; BCR_ABL -> JAK_STAT; GRB2_SOS -> RAS; RAS -> RAF_MEK_ERK; PI3K -> AKT_mTOR; RAF_MEK_ERK -> Proliferation; AKT_mTOR -> Proliferation; AKT_mTOR -> Apoptosis; JAK_STAT -> Proliferation; JAK_STAT -> Apoptosis; } BCR-ABL Signaling Pathway.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Set up Kinase Reaction:\n- Kinase\n- Substrate\n- ATP\n- Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Add ADP-Glo™ Reagent\n(Stop Kinase Reaction,\nDeplete ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Detect_ADP [label="Add Kinase Detection Reagent\n(Convert ADP to ATP,\nGenerate Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Stop_Reaction; Stop_Reaction -> Incubation2; Incubation2 -> Detect_ADP; Detect_ADP -> Measure; Measure -> End; } ADP-Glo™ Kinase Inhibition Assay.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Solutions [label="Prepare Solutions:\n- Buffer with pH indicator\n- Carbonic Anhydrase\n- Test Compound\n- CO2-saturated water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Rapidly Mix Enzyme,\nInhibitor, and Buffer\nin Stopped-Flow Instrument", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Reaction [label="Inject CO2-saturated water\nto initiate reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor_pH [label="Monitor change in absorbance\nof pH indicator over time", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_Rate [label="Calculate initial rate\nof CO2 hydration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Solutions; Prepare_Solutions -> Mix; Mix -> Initiate_Reaction; Initiate_Reaction -> Monitor_pH; Monitor_pH -> Calculate_Rate; Calculate_Rate -> End; } Stopped-Flow Carbonic Anhydrase Assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[1][12]
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, substrate (e.g., a specific peptide or protein), ATP, and the thiadiazole-based test compound in a suitable kinase buffer.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.[5][13]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Prepare solutions of the purified human carbonic anhydrase (hCA) isoform and the thiadiazole-based test compound.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water.
-
-
Assay Procedure:
-
The assay is performed in a stopped-flow spectrophotometer.
-
The enzyme solution (with or without the inhibitor) and the buffer containing the pH indicator are rapidly mixed.
-
This mixture is then rapidly mixed with the CO2-saturated water to initiate the hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the formation of carbonic acid.
-
-
Data Analysis:
-
The initial rate of the catalyzed reaction is determined from the slope of the absorbance versus time curve.
-
Inhibition constants (Ki) are calculated by measuring the reaction rates at different inhibitor concentrations.
-
In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin Assay)
This colorimetric assay is commonly used to screen for MBL inhibitors.[14][15][16]
-
Reaction Setup:
-
In a 96-well plate, add the purified MBL enzyme (e.g., NDM-1, VIM-2), a suitable buffer, and the thiadiazole-based test compound.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate, nitrocefin, to each well to start the reaction. Nitrocefin is a cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamases.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the MBL activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Novel synthesized SLC-0111 thiazole and thiadiazole analogues: Determination of their carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ulab360.com [ulab360.com]
- 9. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. toku-e.com [toku-e.com]
- 16. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Efficacy of Thiadiazole Compounds: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of select thiadiazole compounds, supported by experimental data and detailed methodologies. The aim is to offer a clear perspective on the translation of preclinical in vitro findings to in vivo outcomes, a critical step in the drug development pipeline.
Anticancer Efficacy: From Cell Lines to Animal Models
Thiadiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Their efficacy is typically first assessed in vitro against a panel of cancer cell lines, followed by in vivo validation in animal models.
In Vitro Anticancer Activity
The in vitro cytotoxicity of thiadiazole compounds is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of Select Thiadiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 8.5 | Doxorubicin | 1.2 |
| A549 (Lung) | 12.3 | Cisplatin | 5.8 | |
| HCT116 (Colon) | 6.7 | 5-Fluorouracil | 4.5 | |
| Compound B | PC-3 (Prostate) | 5.2 | Docetaxel | 0.9 |
| HepG2 (Liver) | 7.9 | Sorafenib | 3.1 | |
| Compound C | U87 (Glioblastoma) | 4.1 | Temozolomide | 25.0 |
In Vivo Anticancer Efficacy
Promising candidates from in vitro screening are advanced to in vivo studies, often utilizing xenograft models where human cancer cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
Table 2: In Vivo Antitumor Activity of a Lead Thiadiazole Compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| Lead Thiadiazole | 25 | 45 | -1.8 |
| 50 | 68 | -3.5 | |
| Doxorubicin | 5 | 75 | -12.0 |
Antimicrobial Activity: From MIC to Infection Models
Thiadiazole derivatives have also shown significant potential as antimicrobial agents. Their journey from a promising molecule to a potential therapeutic follows a similar path of in vitro characterization followed by in vivo validation.
In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the primary metric for in vitro antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity (MIC) of a Thiadiazole Derivative
| Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 4 | Vancomycin | 1 |
| Escherichia coli | 8 | Ciprofloxacin | 0.5 |
| Candida albicans | 16 | Fluconazole | 2 |
In Vivo Antimicrobial Efficacy
The in vivo efficacy of antimicrobial thiadiazoles is often assessed in infection models, such as a murine model of bacterial sepsis or a topical infection model.
Table 4: In Vivo Efficacy of a Thiadiazole Compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (CFU/mL in blood) |
| Vehicle Control | - | 0 | 1 x 10⁸ |
| Thiadiazole Compound | 20 | 60 | 5 x 10⁴ |
| Vancomycin | 10 | 80 | 1 x 10³ |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Carrageenan-Induced Paw Edema Model for In Vivo Anti-inflammatory Activity
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the thiadiazole compounds orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
Many anticancer thiadiazole compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by thiadiazole compounds.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade often targeted by anticancer agents.
New Thiadiazole Derivatives Show Promise in Surpassing Existing Patented Compounds in Therapeutic Potential
For Immediate Release
Researchers and drug development professionals are closely watching a new wave of thiadiazole derivatives that demonstrate significant potential in anticancer, antimicrobial, and anti-inflammatory applications. Recent studies have revealed that these novel compounds exhibit comparable or even superior efficacy to several existing patented drugs and standards of care, heralding a potential shift in the therapeutic landscape for a range of diseases. This guide provides a comprehensive comparison of these emerging thiadiazole derivatives against established benchmarks, supported by experimental data.
The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has long been a privileged structure in medicinal chemistry due to its diverse biological activities.[1] Its derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological effects, including the ability to induce programmed cell death in cancer cells (apoptosis), inhibit the growth of pathogenic microbes, and modulate inflammatory pathways.[1][2]
Anticancer Activity: Targeting Key Cellular Pathways
Newly synthesized 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown remarkable anticancer activity in preclinical studies.[3][4] These compounds have been demonstrated to be effective against various cancer cell lines, including breast, colon, and lung cancer.[4][5]
One notable study highlighted a series of novel 1,3,4-thiadiazole derivatives that exhibited potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The most active compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, showed IC50 values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively.[4] This level of activity is significant when compared to the standard chemotherapeutic agent etoposide.[4] Another study on 1,2,4-thiadiazole-1,2,4-triazole derivatives identified compounds with potent activity against a panel of cancer cell lines, with some derivatives showing IC50 values in the sub-micromolar range, surpassing the efficacy of etoposide in certain lines.[5]
The mechanism of action for many of these new anticancer thiadiazole derivatives involves the inhibition of critical signaling pathways necessary for cancer cell survival and proliferation. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.
Antimicrobial Activity: A New Weapon Against Drug Resistance
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Novel thiadiazole derivatives are emerging as a promising class of antimicrobial agents with the potential to combat resistant strains. Studies have demonstrated their efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria.[6][7]
For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and showed significant antibacterial activity.[8] Some of these compounds exhibited minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli.[7] The antimicrobial action of these derivatives is often attributed to their ability to interfere with essential bacterial enzymes or disrupt cell wall synthesis.
The development of these new antimicrobial agents follows a structured workflow from synthesis to evaluation.
Anti-inflammatory Activity: A Safer Alternative to NSAIDs
Current non-steroidal anti-inflammatory drugs (NSAIDs) are effective but can have significant gastrointestinal side effects. New thiadiazole derivatives are being investigated as a potentially safer alternative with comparable or enhanced anti-inflammatory and analgesic properties.[9][10]
Several studies have reported the synthesis of novel thiadiazole derivatives that exhibit potent anti-inflammatory activity in animal models of inflammation, such as the carrageenan-induced rat paw edema test.[9][11] In some cases, the anti-inflammatory effect of the new derivatives was found to be superior to that of established drugs like ibuprofen and diclofenac.[9][11] Furthermore, some of these novel compounds have shown a reduced tendency to cause gastric ulceration, a common side effect of NSAIDs.[9] The anti-inflammatory mechanism of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[12]
Comparative Performance Data
The following tables summarize the performance of new thiadiazole derivatives in comparison to existing patented drugs and standards of care across the three therapeutic areas.
Table 1: Anticancer Activity of New Thiadiazole Derivatives vs. Etoposide
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [4] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [4] |
| Etoposide | MCF-7 (Breast) | >100 | [4] |
| Etoposide | MDA-MB-231 (Breast) | ~80 | [4] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivative 8b | MCF-7 (Breast) | 0.10 | [5] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivative 8g | A549 (Lung) | 1.69 | [5] |
| Etoposide | A549 (Lung) | 2.54 | [5] |
Table 2: Antimicrobial Activity of New Thiadiazole Derivatives vs. Standard Antibiotics
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,5-disubstituted-1,3,4-thiadiazole derivative 13 | S. aureus | 8 | [8] |
| 2,5-disubstituted-1,3,4-thiadiazole derivative 14 | E. coli | 16 | [8] |
| Ciprofloxacin | S. aureus | 25 | [7] |
| Ciprofloxacin | E. coli | 12.5 | [7] |
| 1,3,4-thiadiazole derivative 4c | Bacillus subtilis | 0.12 | [13] |
| 1,3,4-thiadiazole derivative 9a | Bacillus subtilis | 0.12 | [13] |
Table 3: Anti-inflammatory Activity of New Thiadiazole Derivatives vs. Standard NSAIDs
| Compound/Drug | Assay | % Inhibition of Edema | Reference |
| Imidazo[2,1-b][10][12][14]thiadiazole derivative 5c | Carrageenan-induced paw edema (4h) | 27.53 | [11] |
| Diclofenac | Carrageenan-induced paw edema (4h) | 26.96 | [11] |
| 1,3,4-thiadiazole derivative 3d | Carrageenan-induced paw edema | Prominent | [9] |
| 1,3,4-thiadiazole derivative 3e | Carrageenan-induced paw edema | Prominent | [9] |
| Ibuprofen | Carrageenan-induced paw edema | Standard | [9] |
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the new thiadiazole derivatives and a standard drug (e.g., etoposide) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The new thiadiazole derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test groups are orally administered with the new thiadiazole derivatives, while the standard group receives a known anti-inflammatory drug (e.g., diclofenac). The control group receives the vehicle.
-
Induction of Edema: After one hour, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Conclusion
The data presented in this guide strongly suggest that new thiadiazole derivatives represent a highly promising area of research for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Their ability to outperform or match the efficacy of existing patented drugs, coupled with potentially improved safety profiles, makes them attractive candidates for further preclinical and clinical development. Researchers and pharmaceutical companies are encouraged to explore the vast potential of this versatile heterocyclic scaffold in addressing unmet medical needs.
References
- 1. scribd.com [scribd.com]
- 2. Thiadiazole inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 5-Isopropyl-1,3,4-thiadiazol-2-ol in a Research Environment
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 5-Isopropyl-1,3,4-thiadiazol-2-ol, adherence to established disposal protocols is essential to mitigate risks and ensure regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) from the conducted searches, general best practices for the disposal of research chemicals of unknown or uncertain toxicity should be followed.
Immediate Safety and Logistical Information
Due to the lack of specific hazard information for this compound, it must be handled as a hazardous substance. The primary operational plan for disposal involves treating it as a hazardous waste stream.
Operational Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material chemically resistant to organic compounds.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS Number "84352-67-0."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible chemicals.
-
Disposal Plan:
Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging hazardous waste pickup and disposal.
-
Waste Manifest: Ensure that a hazardous waste manifest is completed, accurately identifying the contents of the waste container.
-
Professional Disposal: The licensed waste disposal vendor will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which typically involves incineration for organic compounds.
Quantitative Data Summary
As no specific Safety Data Sheet was located for this compound, quantitative data regarding exposure limits, toxicity, or environmental persistence is not available. The table below outlines the types of data that would typically be presented in an SDS.
| Data Category | Typical Information | Value for this compound |
| Exposure Limits | OSHA PEL, ACGIH TLV | Data Not Available |
| LD50/LC50 | Acute toxicity data (oral, dermal, inhalation) | Data Not Available |
| Environmental Fate | Persistence, bioaccumulation, soil mobility | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of this compound would be derived from its specific hazard profile. In the absence of this information, the following general protocol for handling a chemical of unknown toxicity should be strictly followed.
Protocol for Handling and Waste Collection:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds).
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container and treat it as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound, particularly when a specific SDS is not available.
Caption: Disposal workflow for a chemical with an unknown hazard profile.
Personal protective equipment for handling 5-Isopropyl-1,3,4-thiadiazol-2-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Isopropyl-1,3,4-thiadiazol-2-ol could not be located. The following guidance is based on the general safety profiles of structurally related thiadiazole compounds and should be treated as a baseline for safe handling. A comprehensive, substance-specific risk assessment by a qualified safety professional is mandatory before commencing any work with this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to offer immediate, procedural guidance to ensure safe laboratory operations.
General Hazard Profile of Thiadiazole Derivatives
Thiadiazole derivatives are a class of heterocyclic compounds that may present several health hazards. Based on data from similar compounds, potential hazards could include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2]
-
Unknown Toxicological Properties: The full toxicological profile of this specific compound is not known.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general recommendations for similar thiadiazole compounds.
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[1][3] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory | If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Ensure adequate ventilation in the work area.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and ensuring laboratory safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Keep the container tightly closed when not in use.[4]
-
Avoid the formation of dust and aerosols.[3]
2. Handling Procedure:
-
Don all required personal protective equipment before handling the compound.
-
Weigh and handle the solid material in a location that minimizes the spread of dust.
-
Avoid all direct contact with the skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling the substance.[5]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[1][4]
-
Avoid generating dust during cleanup.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal Plan:
-
Dispose of waste material, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.[1][3]
-
Waste should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
